ZD 7155(hydrochloride)
Descripción
The exact mass of the compound ZD 7155 hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ZD 7155(hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZD 7155(hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGGAAHTUXEGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431372 | |
| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146709-78-6 | |
| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZD 7155 (hydrochloride): A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 7155 hydrochloride is a potent and selective, non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This document provides an in-depth technical overview of the mechanism of action of ZD 7155, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with the AT1 receptor signaling pathway. ZD 7155 serves as a critical tool for cardiovascular research and as a precursor to the clinically significant antihypertensive drug, candesartan.[2] Its high affinity and selectivity for the AT1 receptor make it a valuable compound for investigating the physiological and pathological roles of the renin-angiotensin system.
Introduction
The renin-angiotensin system (RAS) is a pivotal regulator of cardiovascular homeostasis, with its principal effector peptide, Angiotensin II (Ang II), exerting a wide range of physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth.[3] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular diseases.
ZD 7155 hydrochloride is a synthetic, orally active antagonist that specifically targets the AT1 receptor, thereby blocking the downstream signaling cascade initiated by Ang II.[1][4] Its mechanism of action involves competitive binding to the AT1 receptor, preventing Ang II from occupying the receptor and eliciting its physiological responses.[1] This guide will delve into the specifics of this interaction, from receptor binding kinetics to the functional consequences in various experimental models.
Receptor Binding and Selectivity
Data Presentation: Receptor Binding Affinity
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [¹²⁵I]-angiotensin II | [4][5] |
| IC50 | 3-4 nM | HA-AT1R, ΔBRIL-AT1R, and BRIL-AT1R constructs | ³H-candesartan | [6] |
| pD'(2) (prejunctional) | 7.98 | Rat tail artery | - | [7] |
| pD'(2) (postjunctional) | 9.01 | Rat tail artery | - | [7] |
IC50: The half maximal inhibitory concentration. pD'(2): A measure of the potency of a non-competitive antagonist.
Experimental Protocols: Radioligand Displacement Assay
Objective: To determine the binding affinity of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human AT1 receptor (e.g., HA-AT1R constructs).
-
Radioligand: ³H-candesartan (a high-affinity AT1 receptor antagonist).
-
Competitor: ZD 7155 hydrochloride.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Non-specific Binding Control: High concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM candesartan).[6]
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of ZD 7155.
-
In a microplate, combine the receptor membranes, a fixed concentration of ³H-candesartan (e.g., 2 nM), and varying concentrations of ZD 7155 (ranging from 0.04 to 1000 nM).[6]
-
For determining non-specific binding, a separate set of wells will contain the receptor membranes, ³H-candesartan, and a high concentration of unlabeled candesartan.[6]
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of ZD 7155.
Signaling Pathway Inhibition
The AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] Upon activation by Ang II, Gq/11 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction and cell growth. ZD 7155, by blocking the initial binding of Ang II to the AT1 receptor, effectively inhibits this entire downstream signaling pathway.
Mandatory Visualization: AT1 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
ZD 7155 Hydrochloride: A Technical Guide to its Application in Angiotensin II Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] This technical guide provides an in-depth overview of the research applications of ZD 7155 hydrochloride, focusing on its mechanism of action, pharmacological properties, and its use in both in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate its use in cardiovascular and related research areas.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of the RAS, Angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor mediates most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
ZD 7155 hydrochloride has been instrumental in preclinical research as a highly selective tool to probe the physiological and pathophysiological roles of the AT1 receptor. Its high potency and oral bioavailability make it a valuable compound for a range of experimental applications.[2]
Mechanism of Action
ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade. This blockade of the AT1 receptor leads to the inhibition of a variety of Angiotensin II-mediated effects.
Signaling Pathway
The binding of Angiotensin II to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are central to the physiological responses mediated by the AT1 receptor, such as smooth muscle contraction. ZD 7155 hydrochloride blocks this entire cascade by preventing the initial binding of Angiotensin II.
Quantitative Data
The potency and efficacy of ZD 7155 hydrochloride have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of ZD 7155 Hydrochloride
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 3.8 nM | Guinea Pig Adrenal Gland Membranes | [125I]-Angiotensin II Displacement | |
| IC50 | 3 - 4 nM | COS-1 cells expressing human AT1R | Inhibition of Angiotensin II-induced response | [2] |
Table 2: In Vivo Antihypertensive Effects of ZD 7155 Hydrochloride in Rat Models
| Animal Model | Dose & Route of Administration | Effect on Blood Pressure | Duration of Effect | Reference |
| Normotensive Sprague-Dawley Rats | 1.082 µmol/kg (0.51 mg/kg) IV | Suppressed Angiotensin II-induced pressor response | ~24 hours | |
| Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg IV | Significant antihypertensive effect | - | |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg PO | Rapid and sustained lowering of blood pressure | Up to 48 hours | [2] |
| Sprague-Dawley Rats | - | Decreased systolic blood pressure by 16 mm Hg | - | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of ZD 7155 hydrochloride for the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ZD 7155 hydrochloride in displacing a radiolabeled ligand from the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from guinea pig adrenal glands or cells recombinantly expressing the AT1 receptor.
-
Radioligand: [125I]-Angiotensin II.
-
Competitor: ZD 7155 hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of ZD 7155 hydrochloride in assay buffer.
-
In reaction tubes, add a fixed amount of receptor membrane preparation, a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155 hydrochloride or buffer (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ZD 7155 hydrochloride concentration and fit the data using a non-linear regression model to determine the IC50 value.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol describes the methodology for assessing the antihypertensive effects of ZD 7155 hydrochloride in a rat model of hypertension.
Objective: To evaluate the effect of ZD 7155 hydrochloride on systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) or other induced models of hypertension.
Materials:
-
Animals: Spontaneously Hypertensive Rats (SHR) or other suitable models (e.g., two-kidney, one-clip Goldblatt hypertensive rats).
-
Test Compound: ZD 7155 hydrochloride.
-
Vehicle: Appropriate solvent for ZD 7155 hydrochloride (e.g., saline for intravenous administration).
-
Blood Pressure Monitoring System: Telemetry system for continuous monitoring or tail-cuff method for non-invasive measurement.
-
Animal handling and surgical equipment (if telemetry is used).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions and handling procedures for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the animals for several days to obtain a stable reading.
-
Drug Administration: Administer ZD 7155 hydrochloride to the treatment group via the desired route (e.g., intravenous bolus injection or oral gavage). Administer the vehicle to the control group.
-
Blood Pressure Monitoring: Continuously monitor blood pressure using a telemetry system or at regular intervals using the tail-cuff method for the duration of the study (e.g., up to 48 hours).
-
Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline in the treated group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
ZD 7155 hydrochloride is a valuable pharmacological tool for the investigation of the Renin-Angiotensin System, specifically the role of the AT1 receptor. Its high potency, selectivity, and oral activity make it suitable for a wide range of in vitro and in vivo research applications. This guide provides a comprehensive overview of its use, including quantitative data and detailed experimental protocols, to support its effective implementation in cardiovascular and related research. Researchers utilizing ZD 7155 hydrochloride can further elucidate the intricate mechanisms of Angiotensin II signaling and contribute to the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
ZD 7155 Hydrochloride: A Technical Guide to a Potent AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZD 7155 hydrochloride, a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. This document details its mechanism of action, pharmacological properties, and key experimental data, offering a valuable resource for professionals in cardiovascular research and drug development.
Core Concepts: Mechanism of Action
ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor.[1] By selectively blocking this receptor, it prevents the binding of angiotensin II, a key effector molecule in the renin-angiotensin system (RAS).[2] The blockade of the AT1 receptor by ZD 7155 inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular proliferation, thereby exerting its antihypertensive effects.[2][3]
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by angiotensin II, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated AT1 receptor stimulates Gq/11.
-
PLC Activation: Gq/11, in turn, activates phospholipase C (PLC).[3]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Downstream Effects:
The culmination of these events leads to various physiological responses, including vascular smooth muscle contraction, inflammation, and cellular hypertrophy.[3] ZD 7155, by blocking the initial binding of angiotensin II, effectively inhibits this entire signaling pathway.
Quantitative Data
The potency and selectivity of ZD 7155 hydrochloride have been quantified through various in vitro and in vivo studies.
Binding Affinity
ZD 7155 demonstrates high affinity for the AT1 receptor. Competition binding assays are a standard method to determine the binding affinity of a compound.[6][7]
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [1][8] |
| IC50 | 3.3 nM | Not specified | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Potency
Studies comparing ZD 7155 with the prototype AT1 antagonist, losartan, have highlighted its superior potency.
| Comparison | Finding | Animal Model | Reference |
| vs. Losartan | Approximately 10 times more potent in suppressing angiotensin II-induced pressor response. | Conscious normotensive Sprague-Dawley (SD) rats | [10] |
| vs. Losartan | More potent and longer-acting. | Not specified | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize ZD 7155 hydrochloride.
Radioligand Binding Assay (Competition)
This in vitro assay is used to determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.[6][7]
Objective: To determine the concentration of ZD 7155 that displaces 50% of a specific radioligand from the AT1 receptor.
Materials:
-
Radioligand: [125I]-Angiotensin II
-
Membrane Preparation: From a source rich in AT1 receptors (e.g., guinea pig adrenal glands, rat liver, or cells expressing recombinant AT1 receptors).[1][8]
-
Test Compound: ZD 7155 hydrochloride (serially diluted).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]
-
Scintillation Counter.
Procedure:
-
Preparation: Thaw the membrane preparation and resuspend in the final assay binding buffer.[11]
-
Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155.[11] Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled AT1 antagonist).
-
Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement
This in vivo protocol is used to assess the antihypertensive effects of ZD 7155 in a relevant animal model.
Objective: To measure the effect of ZD 7155 on blood pressure in normotensive or hypertensive rats.
Animal Model:
-
Conscious normotensive Sprague-Dawley (SD) rats.[10]
-
Conscious spontaneously hypertensive rats (SHR).[10]
Methods for Blood Pressure Measurement:
-
Direct Intra-arterial Recording (Invasive): Considered the gold standard, this method involves the cannulation of an artery (e.g., carotid or femoral) for continuous and accurate blood pressure monitoring.[12]
-
Tail-Cuff Plethysmography (Non-invasive): A common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the tail.[13][14]
Procedure (Intra-arterial Recording Example):
-
Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine).[12] Perform a tracheostomy to ensure a clear airway.[12]
-
Cannulation: Expose and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer.[12] A jugular vein can also be cannulated for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 10-20 minutes) while monitoring vital signs.[12]
-
Drug Administration: Administer ZD 7155 intravenously (e.g., as a bolus dose of 1.082 µmol/kg).[10] A vehicle control group should be included.
-
Angiotensin II Challenge (Optional): To assess the antagonistic effect, infuse angiotensin II intravenously (e.g., 240 ng/kg over 10 minutes) before and after ZD 7155 administration.[10]
-
Data Acquisition: Continuously record arterial blood pressure and heart rate using a data acquisition system.
-
Data Analysis: Analyze the changes in blood pressure and the suppression of the angiotensin II-induced pressor response following ZD 7155 administration.
Schild Analysis
Schild analysis is a functional assay method used to characterize the nature of antagonism (i.e., competitive) and to determine the antagonist's affinity (pA2 or pKB).[15][16][17]
Objective: To determine if ZD 7155 acts as a competitive antagonist and to quantify its affinity.
Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist (e.g., angiotensin II) without depressing the maximum response.[15] The magnitude of this shift is dependent on the concentration of the antagonist.
Procedure:
-
Tissue Preparation: Use an isolated tissue preparation that responds to angiotensin II with a measurable contraction (e.g., rabbit aorta).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for angiotensin II.
-
Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of ZD 7155 for a period sufficient to reach equilibrium.
-
Repeat Agonist Curve: In the presence of ZD 7155, re-generate the angiotensin II concentration-response curve.
-
Repeat with Multiple Concentrations: Repeat steps 3 and 4 with several different concentrations of ZD 7155.
-
Data Analysis (Schild Plot):
-
Calculate the concentration ratio (CR) for each concentration of ZD 7155. The CR is the ratio of the EC50 of angiotensin II in the presence of the antagonist to the EC50 in its absence.
-
Plot log(CR - 1) versus the negative logarithm of the molar concentration of ZD 7155.
-
For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.[15][18]
-
The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.
-
Conclusion
ZD 7155 hydrochloride is a highly potent and selective competitive antagonist of the AT1 receptor. Its high binding affinity and significant in vivo efficacy, being approximately ten times more potent than losartan in pressor response assays, underscore its importance as a research tool and a precursor to clinically used antihypertensive drugs.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ZD 7155 and other novel AT1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Potentiation of angiotensin II-stimulated phosphoinositide hydrolysis, calcium mobilization and contraction of renal mesangial cells upon down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C inhibitors potentiate angiotensin II-induced phosphoinositide hydrolysis and intracellular Ca2+ mobilization in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZD 7155 hydrochloride — TargetMol Chemicals [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypertension model in rats - Enamine [enamine.net]
- 14. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schild equation - Wikipedia [en.wikipedia.org]
ZD 7155 Hydrochloride: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key modulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a critical target in the management of cardiovascular diseases. This document provides an in-depth technical overview of the biological activity of ZD 7155, summarizing quantitative data, detailing experimental protocols for its characterization, and illustrating its mechanism of action through signaling and workflow diagrams. ZD 7155 has demonstrated greater potency and a longer duration of action compared to the prototype AT1 antagonist, losartan, making it a valuable research tool and a precursor compound for other clinically relevant antagonists like candesartan.[2]
Core Mechanism of Action
ZD 7155 exerts its pharmacological effects by selectively binding to and inhibiting the Angiotensin II Type 1 (AT1) receptor.[3] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II (Ang II), initiates a signaling cascade leading to vasoconstriction, aldosterone secretion, sodium retention, and cellular growth.[4][5] By competitively blocking the binding of Ang II, ZD 7155 effectively prevents these downstream physiological responses, resulting in vasodilation and a reduction in blood pressure.[3][5]
Signaling Pathway of AT1 Receptor Antagonism
The diagram below illustrates the canonical Gq-protein mediated signaling pathway of the AT1 receptor and the inhibitory action of ZD 7155.
Quantitative Biological Activity
The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo assays. The data highlights its high affinity for the AT1 receptor and its significant antihypertensive effects.
Table 1: In Vitro Activity of ZD 7155 Hydrochloride
| Assay Type | Preparation | Parameter | Value | Reference |
| Radioligand Binding | Guinea Pig Adrenal Gland Membranes | IC₅₀ vs. [¹²⁵I]-Ang II | 3.8 nM | [1] |
| Calcium Mobilization | COS-1 Cells Expressing AT1R | IC₅₀ vs. 100 nM Ang II | 3 - 4 nM | [2] |
Table 2: In Vivo Activity of ZD 7155 Hydrochloride
| Animal Model | Administration | Dose | Effect | Reference |
| Conscious Sprague-Dawley Rats | Intravenous | 1.082 µmol/kg | ~10x more potent than losartan in suppressing Ang II pressor response | [6] |
| Conscious Spontaneously Hypertensive Rats (SHRs) | Intravenous Bolus | 1.082 µmol/kg | Significant antihypertensive effect; suppressed Ang II pressor response for ~24h | [6] |
| Sprague-Dawley Rats | Not specified | Not specified | ↓ Systolic Blood Pressure by 16 mm Hg↑ Plasma Renin Activity 3.7-fold↑ Renal Renin Gene Expression 4.2-fold | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the biological activity of ZD 7155.
Protocol: AT1 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (IC₅₀/Ki) of ZD 7155 by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Workflow: Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig adrenal glands) in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or similar assay.[7][8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 10 µg membrane protein + 2 nM ³H-candesartan + assay buffer.[2]
-
Non-Specific Binding (NSB): 10 µg membrane protein + 2 nM ³H-candesartan + 10 µM unlabeled candesartan.[2]
-
Competition: 10 µg membrane protein + 2 nM ³H-candesartan + varying concentrations of ZD 7155 (e.g., 0.01 nM to 1 µM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[2][7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates bound from free radioligand.[7]
-
Washing: Wash filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.[7]
-
Data Analysis: Calculate the IC₅₀ value—the concentration of ZD 7155 that inhibits 50% of specific binding—by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[2][7]
Protocol: In Vivo Antihypertensive Activity (Ang II Pressor Response)
This protocol assesses the ability of ZD 7155 to block the hypertensive (pressor) effect of an exogenous Angiotensin II challenge in conscious, normotensive rats.
Workflow: In Vivo Pressor Response Assay
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats. Under anesthesia, surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration). Allow animals to recover for 24-48 hours.[6][9]
-
Baseline Response: In conscious, freely moving rats, connect the arterial catheter to a pressure transducer. After a stabilization period, administer a bolus intravenous (IV) injection of Angiotensin II (e.g., 240 ng/kg over 10 min) and record the maximal increase in mean arterial pressure (MAP).[6]
-
Drug Administration: Administer an IV bolus of ZD 7155 hydrochloride (e.g., 1.082 µmol/kg) or vehicle (saline) via the venous catheter.[6]
-
Post-Treatment Challenge: At a set time point after ZD 7155 administration (e.g., 15 minutes, and potentially at later times like 24 hours), re-administer the same Ang II challenge and record the pressor response.
-
Data Analysis: For each animal, calculate the percentage inhibition of the Ang II pressor response after ZD 7155 treatment compared to its own baseline response. Compare the mean inhibition in the ZD 7155 group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol: Intracellular Calcium Mobilization Assay
This in vitro functional assay measures the ability of ZD 7155 to inhibit the Ang II-induced increase in intracellular calcium concentration in cells expressing the AT1 receptor.
Methodology:
-
Cell Culture: Culture COS-1 or other suitable cells transiently or stably expressing the human AT1 receptor.[2]
-
Dye Loading: Plate cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[2][5] This allows for the measurement of changes in intracellular calcium.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of ZD 7155 or vehicle for a defined period (e.g., 60 minutes).[2]
-
Stimulation and Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a fluorometric microplate reader. Establish a baseline fluorescence reading. Inject a solution of Ang II (at a concentration that elicits a submaximal response, e.g., 100 nM) into each well to stimulate the AT1 receptors.[2]
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of Ang II. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response in the absence of ZD 7155 set to 100% and the baseline set to 0%. Plot the normalized response against the concentration of ZD 7155 and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Conclusion
ZD 7155 hydrochloride is a well-characterized, high-potency antagonist of the AT1 receptor. Its biological activity is defined by its high binding affinity in the low nanomolar range and its robust ability to block Angiotensin II-mediated signaling and physiological effects, such as vasoconstriction and blood pressure elevation.[5][6] The compound is significantly more potent and longer-acting than losartan, establishing it as a critical tool for cardiovascular research and a foundational molecule in the development of modern angiotensin receptor blockers.[1] The protocols and data presented herein provide a comprehensive guide for researchers utilizing ZD 7155 to investigate the Renin-Angiotensin System and related pathologies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155 (hydrochloride): An In-Depth Technical Guide to its Effect on Renin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Its interaction with the renin-angiotensin system (RAS) provides a clear example of a physiological negative feedback loop. Angiotensin II, the primary effector of the RAS, normally suppresses renin gene expression and secretion through its action on AT1 receptors in the juxtaglomerular cells of the kidney. By blocking this interaction, ZD 7155 hydrochloride effectively removes this inhibitory signal, leading to a significant and measurable increase in both renin gene expression and plasma renin activity. This guide provides a comprehensive overview of the mechanism of action of ZD 7155, quantitative data from key studies, detailed experimental protocols for assessing its effects, and a visual representation of the involved signaling pathways.
Introduction
The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in this cascade. The synthesis and secretion of renin are tightly controlled by several mechanisms, including a short-loop negative feedback mechanism mediated by Angiotensin II (Ang II). Ang II, by binding to its AT1 receptor, inhibits further renin production.
ZD 7155 hydrochloride is a non-peptide, selective AT1 receptor antagonist. Its high affinity and specificity for the AT1 receptor make it a valuable tool for studying the physiological consequences of RAS blockade. Understanding the precise effects of ZD 7155 on renin gene expression is crucial for researchers in cardiovascular pharmacology, hypertension, and drug development. This technical guide synthesizes the available data on ZD 7155's impact on renin, providing both a theoretical framework and practical methodological insights.
Mechanism of Action: The Negative Feedback Loop
The primary mechanism by which ZD 7155 hydrochloride influences renin gene expression is through the disruption of the negative feedback loop of Angiotensin II.
-
Normal Regulation: In a healthy physiological state, Angiotensin II binds to AT1 receptors on the surface of juxtaglomerular cells. This binding initiates a G-protein coupled signaling cascade, which ultimately leads to the suppression of renin gene transcription and a decrease in renin secretion.
-
AT1 Receptor Blockade: ZD 7155 hydrochloride, as a competitive antagonist, binds to the AT1 receptor, preventing Angiotensin II from exerting its inhibitory effect.
-
Upregulation of Renin: With the inhibitory signal removed, the juxtaglomerular cells increase the transcription of the renin gene, leading to higher levels of renin mRNA and subsequently, increased synthesis and secretion of renin into the bloodstream.
Quantitative Data on the Effect of ZD 7155 on Renin
The following tables summarize the key quantitative findings from studies investigating the effects of ZD 7155 hydrochloride on renin expression and activity. The primary data comes from a pivotal study by Krämer et al. (1998) in Sprague-Dawley rats.[1]
Table 1: In Vivo Effects of ZD 7155 on Renin Gene Expression and Plasma Renin Activity in Sprague-Dawley Rats [1]
| Parameter | Treatment Group | Fold Change vs. Control |
| Renal Renin Gene Expression | ZD 7155 | 4.2-fold increase |
| Plasma Renin Activity | ZD 7155 | 3.7-fold increase |
Table 2: In Vitro Effects of ZD 7155 on Renin Secretion in Isolated Perfused Rat Kidneys [1]
| Parameter | Treatment Group | % Increase from Baseline |
| Renin Secretion | ZD 7155 | 700% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to quantify the effects of ZD 7155 on renin gene expression and activity. These protocols are based on established techniques in the field.
In Vivo Studies in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed under standard conditions with free access to food and water.
-
Drug Administration: ZD 7155 hydrochloride is administered, often via osmotic minipumps for continuous infusion, to ensure stable plasma concentrations. A typical dose might be in the range of 1-10 mg/kg/day, depending on the desired level of AT1 receptor blockade.
-
Sample Collection: After the treatment period (e.g., 7 days), animals are anesthetized, and blood samples are collected via cardiac puncture into chilled tubes containing an anticoagulant (e.g., EDTA). The kidneys are then rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA analysis.
Quantification of Renin Gene Expression
Total RNA is extracted from the kidney tissue using methods such as the TRIzol reagent or other commercially available kits, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed by spectrophotometry and gel electrophoresis.
-
Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated on a formaldehyde-containing agarose gel.
-
Transfer: The separated RNA is transferred to a nylon or nitrocellulose membrane via capillary action.
-
Hybridization: The membrane is prehybridized and then hybridized overnight at a specific temperature (e.g., 42°C) with a radiolabeled (e.g., ³²P) cDNA or cRNA probe specific for rat renin mRNA.
-
Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.
-
Detection: The hybridized probe is visualized by autoradiography. The intensity of the renin mRNA band is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading variations.
-
Probe Synthesis: A radiolabeled antisense RNA probe complementary to a portion of the rat renin mRNA is synthesized by in vitro transcription.
-
Hybridization: The probe is hybridized in solution with the total RNA sample from the kidney.
-
RNase Digestion: The mixture is treated with a mixture of RNases that specifically digest single-stranded RNA, leaving the double-stranded probe-target mRNA hybrids intact.
-
Analysis: The protected fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography. The intensity of the protected band is proportional to the amount of renin mRNA in the sample.
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by radioimmunoassay (RIA) that quantifies the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen.
-
Incubation: Plasma samples are incubated at 37°C for a defined period (e.g., 1-3 hours) in the presence of inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases to prevent the degradation of Ang I. A parallel sample is kept at 4°C to determine the baseline Ang I concentration.
-
Ang I Quantification: The amount of Ang I generated is measured using a competitive RIA. This involves incubating the plasma sample with a known amount of radiolabeled Ang I and a specific anti-Ang I antibody.
-
Separation and Counting: The antibody-bound Ang I is separated from the free Ang I (e.g., using charcoal dextran), and the radioactivity in the bound fraction is measured using a gamma counter.
-
Calculation: The concentration of Ang I in the sample is determined by comparing the results to a standard curve. PRA is expressed as the amount of Ang I generated per unit of plasma per hour (e.g., ng Ang I/mL/hr).
Isolated Perfused Rat Kidney Model
-
Surgical Preparation: A rat is anesthetized, and the kidney is isolated and cannulated via the renal artery.
-
Perfusion: The kidney is perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing a colloid (e.g., bovine serum albumin) and gassed with 95% O₂/5% CO₂. The perfusion is maintained at a constant pressure or flow rate.
-
Experimental Protocol: After an equilibration period, ZD 7155 is added to the perfusate. The renal effluent is collected at regular intervals.
-
Renin Measurement: The concentration of renin in the perfusate is measured using a specific assay, often a radioimmunoassay for Ang I generation after the addition of excess angiotensinogen.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Angiotensin II signaling cascade leading to the inhibition of renin gene transcription.
References
ZD 7155 (hydrochloride) and its Impact on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system, elicits a variety of physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through the AT1 receptor. A crucial event in Ang II signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger to trigger a cascade of downstream cellular events.[2][3][4] This technical guide provides an in-depth overview of the mechanism by which ZD 7155 modulates intracellular calcium levels, detailed experimental protocols for studying these effects, and a summary of key quantitative data.
Mechanism of Action: Inhibition of Angiotensin II-Induced Calcium Mobilization
ZD 7155 exerts its effect on intracellular calcium concentration by directly blocking the action of Angiotensin II at the AT1 receptor, a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of the Gq/11 class of G-proteins.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[2][6] ZD 7155, by competitively binding to the AT1 receptor, prevents Ang II from initiating this signaling cascade, thereby completely blocking the Ang II-induced increase in free intracellular calcium concentrations.[2]
Quantitative Data: Potency of ZD 7155 in Inhibiting Calcium Response
The inhibitory potency of ZD 7155 on Angiotensin II-induced calcium mobilization has been quantified in various cell-based assays. The following table summarizes key data from the literature.
| Cell Type | Agonist | ZD 7155 Parameter | Value | Reference |
| COS-1 cells (transiently expressing HA-AT1R, BRIL-AT1R, and ΔBRIL-AT1R) | 100 nM Angiotensin II | IC50 | 3 to 4 nM | [5] |
| Rat Mesangial Cells | Angiotensin II | Effect | Complete blockade of [Ca2+]i increase | [2] |
| NG108-15 cells (subclone C1) | Angiotensin II | Antagonist Action | Effects of Ang II totally inhibited by the AT1 receptor-selective nonpeptide antagonist, DUP-753 (a related AT1 antagonist) | [7] |
| Rat Nephron Segments | Angiotensin II | Antagonist Action | Ang II-induced calcium responses were totally abolished by the AT1 receptor antagonist losartan (another AT1 antagonist) | [4] |
Experimental Protocols
Measuring the effect of ZD 7155 on intracellular calcium concentration typically involves fluorometric methods using calcium-sensitive dyes. Below is a detailed, representative protocol for a cell-based calcium mobilization assay.
I. Cell Culture and Plating
-
Cell Line: Use a cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1, HEK293, or primary vascular smooth muscle cells).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
II. Dye Loading
-
Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium 5 Assay Kit). A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). The final concentration of the dye will depend on the specific dye and cell type but is typically in the range of 1-5 µM.
-
Loading Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of loading buffer.
-
Add 100 µL of the dye-containing loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
III. Compound Preparation and Addition
-
ZD 7155 Preparation: Prepare a stock solution of ZD 7155 hydrochloride in a suitable solvent (e.g., DMSO). Make serial dilutions of ZD 7155 in the loading buffer to achieve the desired final concentrations for the dose-response curve.
-
Agonist Preparation: Prepare a stock solution of Angiotensin II in an appropriate solvent (e.g., sterile water or PBS). Dilute the Angiotensin II in the loading buffer to a concentration that will elicit a submaximal response (e.g., EC80) when added to the cells.
-
Antagonist Pre-incubation:
-
After the dye-loading incubation, gently wash the cells twice with 100 µL of loading buffer to remove excess dye.
-
Add 50 µL of the various concentrations of ZD 7155 to the appropriate wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes) to allow the antagonist to bind to the receptors.[5]
-
IV. Fluorescence Measurement
-
Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).
-
Instrument Settings:
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
-
-
Agonist Addition and Data Acquisition:
-
Program the instrument to inject the Angiotensin II solution into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
V. Data Analysis
-
Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Dose-Response Curve: Plot the response against the logarithm of the ZD 7155 concentration.
-
IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of ZD 7155 that inhibits 50% of the Angiotensin II-induced calcium response.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Angiotensin II and Inhibition by ZD 7155
Caption: Ang II/ZD 7155 signaling pathway for calcium release.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II mobilizes intracellular calcium and activates pannexin-1 channels in rat carotid body type II cells via AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Expression of type 1 angiotensin II receptor subtypes and angiotensin II-induced calcium mobilization along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of ZD 7155: A Potent and Selective AT1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZD 7155, chemically known as 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride, emerged from early research into non-peptide angiotensin II receptor antagonists as a highly potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. This document provides a comprehensive technical overview of the discovery and preclinical development of ZD 7155, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in the renin-angiotensin system and cardiovascular therapeutics.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its physiological effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, the development of antagonists that selectively block the AT1 receptor has been a major focus in the search for effective antihypertensive therapies.[1]
ZD 7155 was developed as a potent, orally active, and long-acting non-peptide AT1 receptor antagonist, demonstrating significant advantages over earlier compounds such as losartan. This guide will explore the key aspects of its preclinical development, from its fundamental mechanism of action to its in vivo efficacy.
Mechanism of Action
ZD 7155 functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, ZD 7155 effectively blocks the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. Its antagonism prevents the cascade of intracellular signaling events typically initiated by angiotensin II binding.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR). Upon activation by angiotensin II, it initiates a complex network of intracellular signaling pathways that contribute to its diverse physiological and pathophysiological effects. The primary signaling cascade involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction. ZD 7155, by blocking the initial binding of angiotensin II, prevents the initiation of this signaling cascade.
Quantitative Pharmacological Data
The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters of ZD 7155, often in comparison to the reference compound, losartan.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay | Tissue Source | IC50 (nM) | Reference |
| ZD 7155 | [125I]-angiotensin II displacement | Guinea pig adrenal gland membranes | 3.8 |
Table 2: In Vivo Potency and Efficacy in Rats
| Parameter | Animal Model | ZD 7155 Dose | Effect | Comparison with Losartan | Reference |
| Angiotensin II-induced pressor response | Conscious Sprague-Dawley rats | 240 ng/kg (10 min infusion) | Suppression of pressor response | Approximately 10 times more potent | [2] |
| Duration of action | Conscious rats | 1.082 µmol/kg (i.v. bolus) | Suppression of angiotensin II-induced pressor response for ~24 h | Longer-acting | [2] |
| Antihypertensive effect | Conscious Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg (i.v. bolus) | Significant antihypertensive effect | - | [2] |
| Systolic Blood Pressure | Sprague-Dawley rats | Not specified | Decrease of 16 mm Hg | - | [3] |
| Plasma Renin Activity | Sprague-Dawley rats | Not specified | 3.7-fold increase | - | [3] |
| Renal Renin Gene Expression | Sprague-Dawley rats | Not specified | 4.2-fold increase | - | [3] |
| Renal Vasoconstriction | Isolated perfused rat kidneys | Not specified | Completely abolished angiotensin II-induced vasoconstriction | - | [3] |
| Renin Secretion | Isolated perfused rat kidneys | Not specified | 700% increase from baseline | - | [3] |
| Blood Pressure Lowering | Two-kidney, one-clip Goldblatt hypertensive rats | 3 mg/kg (oral) | Rapid and sustained lowering for up to 48 h | - | [4] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the evaluation of ZD 7155.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.
Protocol:
-
Membrane Preparation: Guinea pig adrenal glands are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled AT1 receptor ligand, such as [125I]-angiotensin II.
-
Competition Binding: Increasing concentrations of unlabeled ZD 7155 are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptors.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of ZD 7155 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
In Vivo Antihypertensive Activity Assessment
Objective: To evaluate the effect of ZD 7155 on blood pressure in animal models of hypertension.
Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rats are commonly used models.
-
Surgical Preparation (for conscious animal studies): A catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration. The animals are allowed to recover from surgery.
-
Drug Administration: ZD 7155 is administered either intravenously (bolus or infusion) or orally at various doses.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded using a pressure transducer connected to the arterial catheter.
-
Angiotensin II Challenge (optional): To assess the degree of AT1 receptor blockade, a pressor dose of angiotensin II is administered intravenously before and at various time points after ZD 7155 administration. The inhibition of the angiotensin II-induced pressor response is quantified.
-
Data Analysis: Changes in mean arterial pressure from baseline are calculated and compared between treatment and control groups. The duration of the antihypertensive effect is also determined.
Preclinical Pharmacokinetics and Safety
While detailed public data on the full preclinical pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of ZD 7155 is limited, its oral activity and long duration of action suggest favorable pharmacokinetic properties. Further studies would have been conducted to assess its metabolic stability, plasma protein binding, and routes of elimination to support its progression through development. Similarly, comprehensive safety and toxicology studies in various animal models would have been necessary to establish a therapeutic window and identify any potential adverse effects.
Conclusion
ZD 7155 represents a significant advancement in the development of AT1 receptor antagonists. Its high potency, selectivity, and long duration of action in preclinical models demonstrated its potential as a powerful therapeutic agent for the treatment of hypertension and other cardiovascular diseases. The data gathered from the in vitro and in vivo studies outlined in this guide provided a solid foundation for its further development. Although ZD 7155 itself did not proceed to market, the knowledge gained from its development, including the elucidation of its binding to the AT1 receptor, has been invaluable in the design of subsequent generations of AT1 receptor blockers.[1]
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ZD 7155 (hydrochloride): In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's blockade is a critical therapeutic strategy in cardiovascular and renal diseases. ZD 7155 has demonstrated efficacy in various animal models, making it a valuable tool for preclinical research.[1] These application notes provide detailed protocols for the in vivo administration of ZD 7155 hydrochloride in rodent models, alongside information on its mechanism of action.
Mechanism of Action: AT1 Receptor Antagonism
ZD 7155 competitively inhibits the binding of Angiotensin II to the AT1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, primarily signals through the Gq/11 protein pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in vascular smooth muscle cells is vasoconstriction and a subsequent increase in blood pressure. By blocking this interaction, ZD 7155 effectively mitigates these downstream effects.
Quantitative Data Summary
The following tables summarize reported dosages of ZD 7155 hydrochloride in various in vivo studies.
| Oral Administration | ||||
| Animal Model | Dose | Vehicle | Frequency | Observed Effects |
| Spontaneously Hypertensive Rats | 1.082 µmol/kg | Not Specified | Single dose | Decrease in mean arterial pressure[1] |
| Streptozotocin-induced Diabetic Rats | 10 mg/kg in drinking water | Drinking Water | Daily | Improved motor nerve conduction velocity[1] |
| Intravenous Administration | ||||
| Animal Model | Dose | Vehicle | Frequency | Observed Effects |
| Conscious Normotensive Rats | 1.082 pmol/kg | Not Specified | Bolus injection | Dose-dependent inhibition of Angiotensin II-induced pressor response[1] |
Experimental Protocols
Vehicle Preparation
ZD 7155 hydrochloride solubility can be achieved in several vehicles suitable for in vivo use.[3]
Protocol 1: Aqueous Solution
-
ZD 7155 hydrochloride is soluble up to 10 mM in water.
-
To prepare, add the calculated amount of sterile water to the ZD 7155 hydrochloride powder.
-
Gently warm the solution to aid dissolution.
-
Ensure the solution is clear and free of particulates before administration.
Protocol 2: DMSO and Corn Oil (for Oral Administration) This formulation is suitable for oral gavage.
-
Prepare a stock solution of ZD 7155 hydrochloride in DMSO.
-
For the final dosing solution, use a mixture of 10% DMSO and 90% Corn Oil.[3]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[3]
Protocol 3: DMSO, PEG300, Tween-80, and Saline (for Parenteral Administration) This vehicle can be considered for intravenous administration, though careful validation of its suitability for the specific experimental conditions is recommended.
-
Prepare a stock solution of ZD 7155 hydrochloride in DMSO.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare 1 mL of the final solution, sequentially add and mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[3]
-
Ensure the final solution is clear and homogenous.
Oral Gavage Administration Protocol (Rat)
This protocol outlines the standard procedure for administering ZD 7155 hydrochloride via oral gavage in rats.
Materials:
-
ZD 7155 hydrochloride dosing solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Preparation: Prepare the ZD 7155 hydrochloride solution in the chosen vehicle. The recommended dosing volume for rats is typically 5-10 mL/kg.[4]
-
Animal Handling: Weigh the rat to calculate the precise volume to be administered. Properly restrain the animal to prevent movement and injury.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the lubricated needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, do not force the needle.
-
Administration: Once the needle is correctly positioned, slowly administer the solution.
-
Post-Administration: Smoothly withdraw the needle and return the rat to its cage.
-
Monitoring: Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior.
Intravenous Injection Protocol (Rat Tail Vein)
This protocol describes the administration of ZD 7155 hydrochloride via intravenous injection into the lateral tail vein of a rat.
Materials:
-
Sterile ZD 7155 hydrochloride dosing solution
-
Rat restraining device
-
Heat lamp or warm water bath
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Alcohol swabs
-
Gauze
Procedure:
-
Preparation: Prepare a sterile solution of ZD 7155 hydrochloride. The maximum recommended bolus injection volume is 5 mL/kg.
-
Animal Handling: Place the rat in a suitable restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the injection site with an alcohol swab.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Concluding Remarks
These protocols provide a foundation for the in vivo use of ZD 7155 hydrochloride. Researchers should adapt these guidelines to their specific experimental designs, ensuring compliance with all institutional animal care and use committee (IACUC) regulations. Proper handling and administration techniques are crucial for animal welfare and the acquisition of reliable and reproducible data.
References
Preparing Stock Solutions of ZD 7155 (hydrochloride): A Detailed Guide for Researchers
Application Note
This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of ZD 7155 (hydrochloride), a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cell-based assays and in vivo studies.
ZD 7155 hydrochloride is a valuable tool for researchers investigating the renin-angiotensin system's role in cardiovascular diseases, such as hypertension, and other physiological and pathological processes.[1][2][3] It has been shown to be more potent and longer-acting than losartan, another AT1 receptor antagonist. This nonpeptide antagonist displaces [¹²⁵I]-angiotensin II binding with an IC₅₀ value of 3.8 nM in guinea pig adrenal gland membranes.
This guide outlines the necessary materials, step-by-step procedures for dissolution in various solvents, and best practices for storage to maintain the compound's integrity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of ZD 7155 (hydrochloride) is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 474.99 g/mol | |
| Formula | C₂₆H₂₆N₆O·HCl | |
| CAS Number | 146709-78-6 | |
| Appearance | White to yellow solid | [4] |
| Purity | ≥98% (HPLC) | |
| Mechanism of Action | Selective Angiotensin II Type 1 (AT1) Receptor Antagonist | [4][5][6] |
Solubility and Recommended Solvents
The solubility of ZD 7155 (hydrochloride) varies depending on the solvent. The choice of solvent will be dictated by the specific requirements of the downstream application. It is crucial to use high-purity, anhydrous solvents to avoid degradation of the compound.
| Solvent | Maximum Solubility | Preparation Notes |
| Water | 10 mM | Soluble with gentle warming. Another source suggests 4.17 mg/mL (8.78 mM) with sonication and heating to 60°C.[4][7] A third source indicates 3.8 mg/mL (7.9 mM) with sonication and heating to 60°C is recommended.[8] |
| DMSO | 250 mg/mL (526.33 mM) | Requires sonication.[4][7] It is important to use newly opened DMSO as its hygroscopic nature can impact solubility.[4] Another source suggests a solubility of 10 mM.[9] A third source indicates 225.0 mg/mL (473.7 mM) with sonication recommended.[8] |
Experimental Protocols
Materials
-
ZD 7155 (hydrochloride) powder
-
High-purity sterile water
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Warming plate or water bath
-
Sterile filtration unit (0.22 µm pore size)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.00475 g = 4.75 mg
-
-
-
Weighing the compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh 4.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.
-
-
Dissolution:
-
Sterilization (Optional but Recommended):
-
For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
-
Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)
-
Calculate the required mass:
-
For 1 mL of a 50 mM stock solution, the required mass is:
-
Mass (g) = 50 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.02375 g = 23.75 mg
-
-
-
Weighing the compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh 23.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.
-
-
Dissolution:
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots as recommended in the storage section.
-
Storage and Stability
Proper storage of ZD 7155 (hydrochloride) in both solid and solution form is crucial for maintaining its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | +4°C | Not specified | Desiccate. Another source suggests -20°C for 3 years.[8] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[4] Another source suggests 1 year.[8] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4] |
Signaling Pathway and Experimental Workflow
ZD 7155 acts as an antagonist to the Angiotensin II Type 1 (AT1) receptor. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including vasoconstriction, inflammation, and cell growth.[1][2][10] ZD 7155 blocks these downstream effects by preventing the initial binding of Angiotensin II to its receptor.
Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Inhibition by ZD 7155.
The following diagram illustrates a typical experimental workflow for preparing and using ZD 7155 stock solutions.
Caption: Experimental Workflow for Preparing and Using ZD 7155 Stock Solutions.
Safety Precautions
ZD 7155 (hydrochloride) is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ZD 7155 hydrochloride - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ZD 7155 hydrochloride | RAAS | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for ZD 7155 (hydrochloride) in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ZD 7155 hydrochloride, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in rat models. The information compiled herein is intended to facilitate experimental design and execution for studies investigating the cardiovascular and other physiological effects of AT1 receptor blockade.
Overview of ZD 7155 (hydrochloride)
ZD 7155 is a nonpeptide antagonist of the AT1 receptor, demonstrating high potency and selectivity.[1] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and cellular growth.[2][3][4] Studies in various rat models, including normotensive Sprague-Dawley (SD) and spontaneously hypertensive rats (SHR), have established its efficacy in lowering blood pressure.[2] ZD 7155 has been shown to be approximately ten times more potent than losartan in suppressing the pressor response to angiotensin II.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of ZD 7155 hydrochloride in rat models based on available literature.
Table 1: Dosage and Administration of ZD 7155 (hydrochloride) in Rats
| Parameter | Value | Rat Strain | Route of Administration | Reference |
| Effective Dose | 1.082 µmol/kg (0.51 mg/kg) | Sprague-Dawley, Spontaneously Hypertensive Rat | Intravenous (bolus) | [2] |
| Duration of Action | Suppression of Angiotensin II-induced pressor response for approximately 24 hours | Conscious rats | Intravenous (bolus) | [2] |
Table 2: Physicochemical and Pharmacological Properties of ZD 7155 (hydrochloride)
| Property | Value | Reference |
| Molecular Weight | 474.99 g/mol | [3] |
| Potency vs. Losartan | Approximately 10 times more potent in suppressing Angiotensin II-induced pressor response | [2] |
| Receptor Specificity | Selective for AT1 receptor | [1] |
| Solubility | Soluble to 10 mM in water with gentle warming. In DMSO, soluble up to 250 mg/mL. In water, 4.17 mg/mL with ultrasonic and warming to 60°C. | [3] |
Experimental Protocols
Preparation of ZD 7155 (hydrochloride) for Intravenous Administration
Objective: To prepare a sterile solution of ZD 7155 hydrochloride for intravenous injection in rats.
Materials:
-
ZD 7155 hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount of ZD 7155 hydrochloride based on the desired concentration and the number and weight of the rats to be dosed. For a 1 mg/mL stock solution, weigh out 1 mg of ZD 7155 hydrochloride.
-
Dissolve the powder. Based on solubility data, ZD 7155 hydrochloride is soluble in water.[3] For a target dose of 0.51 mg/kg in a 250g rat, the required dose is 0.1275 mg. A 1 mg/mL stock solution can be prepared. To prepare, add the appropriate volume of sterile saline to the ZD 7155 hydrochloride powder in a sterile vial. For example, add 1 mL of sterile saline to 1 mg of the compound.
-
Facilitate dissolution. Vortex the solution gently until the powder is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.[3]
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This will ensure the removal of any potential microbial contamination.
-
Store appropriately. The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C. For longer-term storage of stock solutions in a solvent like DMSO, it is recommended to store at -20°C or -80°C.[3]
Intravenous Bolus Administration in Conscious Rats
Objective: To administer a single intravenous bolus dose of ZD 7155 hydrochloride to a conscious rat.
Materials:
-
Prepared ZD 7155 hydrochloride solution
-
Rat restrainer
-
27-30 gauge needle attached to a 1 mL syringe
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal preparation. Allow the rat to acclimatize to the experimental room to minimize stress.
-
Warm the tail. Place the rat in a restrainer, leaving the tail exposed. Warm the tail using a heat lamp or a warming pad to induce vasodilation of the tail veins, which facilitates injection.
-
Prepare the injection site. Gently wipe the lateral tail vein with 70% ethanol.
-
Administer the injection. Insert the needle, bevel up, into the dilated lateral tail vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the solution. Slowly inject the calculated volume of the ZD 7155 hydrochloride solution.
-
Withdraw the needle and apply pressure. After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal. Observe the rat for any adverse reactions following the injection.
Direct Blood Pressure Measurement in Conscious Rats
Objective: To continuously monitor arterial blood pressure in a conscious rat following the administration of ZD 7155 hydrochloride. This protocol provides a general overview; specific details may vary depending on the equipment used.
Materials:
-
Surgical tools for catheter implantation
-
Vascular catheter
-
Pressure transducer
-
Data acquisition system
-
Animal housing with a swivel system to allow free movement
Procedure:
-
Surgical implantation of the catheter. This is a survival surgery and must be performed under aseptic conditions with appropriate anesthesia and analgesia.
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically expose the carotid artery or femoral artery.
-
Carefully insert a fluid-filled catheter into the artery and secure it with surgical sutures.
-
Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it. .
-
-
Post-operative recovery. Allow the rat to recover fully from surgery for at least 3-5 days before any experimental procedures. House the rat in a cage that allows for free movement with the catheter connected to a swivel system.
-
Connection to the monitoring system. Connect the exteriorized catheter to a pressure transducer linked to a data acquisition system.
-
Baseline blood pressure recording. Record the baseline arterial blood pressure and heart rate for a sufficient period (e.g., 30-60 minutes) before administering ZD 7155 hydrochloride.
-
Drug administration and data recording. Administer the ZD 7155 hydrochloride solution as described in Protocol 3.2. and continue to record blood pressure and heart rate for the desired duration of the experiment (e.g., 24 hours).[2]
-
Data analysis. Analyze the recorded data to determine the effect of ZD 7155 hydrochloride on blood pressure and heart rate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AT1 receptor signaling pathway and a general experimental workflow for studying the effects of ZD 7155 in rats.
Caption: AT1 Receptor Signaling Pathway and ZD 7155 Blockade.
Caption: General Experimental Workflow for ZD 7155 Studies in Rats.
References
Application Notes and Protocols for ZD 7155 (hydrochloride) in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II is the primary active component of the renin-angiotensin system (RAS) and plays a crucial role in the pathophysiology of hypertension. By blocking the AT1 receptor, ZD 7155 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.[3] These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical hypertension research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. This blockade of the AT1 receptor disrupts the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and sympathetic nervous system activation, all of which contribute to elevated blood pressure.[3] Studies have shown that ZD 7155 is approximately ten times more potent than the reference AT1 receptor antagonist, losartan, in suppressing the pressor response to Angiotensin II.[4]
Data Presentation
In Vitro Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Reference |
| ZD 7155 hydrochloride | IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [1][2] |
In Vivo Antihypertensive Efficacy
Table 1: Effect of Intravenous ZD 7155 on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (µmol/kg) | Dose (mg/kg) | Route | Change in Mean Arterial Pressure (MAP) | Duration of Action | Reference |
| 1.082 | 0.51 | i.v. bolus | Significant antihypertensive effect | Up to 24 hours | [4] |
Table 2: Effect of Oral ZD 7155 in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
| Dose (mg/kg) | Route | Effect on Blood Pressure | Duration of Action | Reference |
| 3 | Oral | Rapid and sustained reduction | Up to 48 hours | [5] |
Table 3: Comparative Potency of ZD 7155 and Losartan in Conscious Sprague-Dawley Rats
| Compound | Dose (µmol/kg) | Route | Effect | Reference |
| ZD 7155 | 1.082 | i.v. bolus | ~10x more potent than Losartan in suppressing Ang II-induced pressor response | [4] |
| Losartan | 6.495 | i.v. bolus | Significant antihypertensive effect | [4] |
Experimental Protocols
Preparation of ZD 7155 Hydrochloride for In Vivo Administration
Materials:
-
ZD 7155 hydrochloride powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for Intravenous Injection:
-
Aseptically weigh the desired amount of ZD 7155 hydrochloride powder.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 0.51 mg/mL for a 1.082 µmol/kg dose in a 1 mL/kg injection volume). ZD 7155 hydrochloride is soluble to 10 mM in water with gentle warming.[2]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately, protected from light, and use within 24 hours.
Protocol for Oral Gavage:
-
Suspend or dissolve the weighed ZD 7155 hydrochloride powder in a suitable vehicle such as sterile water or saline.
-
Ensure a homogenous suspension by vortexing or stirring before each administration.
-
The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).
In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
Experimental Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Surgical Implantation of Arterial Cannula (for direct blood pressure measurement):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the carotid or femoral artery for direct and continuous blood pressure monitoring.
-
Exteriorize the catheter at the back of the neck.
-
Allow the animals to recover for at least 48 hours post-surgery.
-
-
Baseline Blood Pressure Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration in conscious, freely moving rats.
-
Drug Administration:
-
Administer a single intravenous bolus of ZD 7155 (e.g., 1.082 µmol/kg) or vehicle (saline) through a tail vein or a previously implanted venous catheter.[4]
-
For oral studies, administer ZD 7155 by gavage.
-
-
Post-Dose Monitoring: Continuously record MAP and HR for up to 24 hours post-administration to determine the magnitude and duration of the antihypertensive effect.[4]
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points. Compare the effects of ZD 7155 with the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: ZD 7155 blocks the Angiotensin II Type 1 Receptor signaling pathway.
Caption: Workflow for in vivo assessment of ZD 7155 in hypertensive rats.
References
- 1. ZD 7155 hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155 (hydrochloride): Application Notes and Protocols for Studying Renal Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and highly selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II, a key effector of the renin-angiotensin system (RAS), plays a critical role in regulating renal hemodynamics, primarily through vasoconstriction of the renal vasculature mediated by AT1 receptors.[2] Blockade of these receptors with ZD 7155 provides a powerful tool to investigate the physiological and pathophysiological roles of Angiotensin II in the control of renal blood flow, glomerular filtration rate, and systemic blood pressure. These application notes provide detailed protocols and data for the use of ZD 7155 in studying renal vasoconstriction.
Mechanism of Action
ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. The binding of Angiotensin II to the AT1 receptor on vascular smooth muscle cells typically initiates a signaling cascade that leads to vasoconstriction. ZD 7155 effectively uncouples the receptor from its downstream signaling pathways, leading to vasodilation and a decrease in blood pressure.[3]
Signaling Pathway of Angiotensin II-Induced Renal Vasoconstriction
The following diagram illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor, leading to vascular smooth muscle contraction, and the point of inhibition by ZD 7155.
Caption: Angiotensin II AT1 receptor signaling pathway leading to renal vasoconstriction and its inhibition by ZD 7155.
Data Presentation
The following tables summarize the quantitative effects of ZD 7155 on key renal hemodynamic parameters from various experimental models.
Table 1: Effect of ZD 7155 on Systemic and Renal Hemodynamics in Conscious Lambs
| Parameter | Age | Treatment | Dose (µg/kg) | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | 1 & 6 weeks | ZD 7155 | ≥400 | Decrease | [1] |
| Renal Blood Flow (RBF) | 1 & 6 weeks | ZD 7155 | All doses | Increase | [1] |
| Renal Vascular Resistance (RVR) | 1 & 6 weeks | ZD 7155 | All doses | Decrease | [1] |
Table 2: Effect of ZD 7155 on Angiotensin II-Induced Responses in Rats
| Experimental Model | Parameter | Angiotensin II Effect | ZD 7155 Effect | Reference |
| Isolated Perfused Kidney | Vasoconstriction | Potent vasoconstriction | Completely abolished | [2] |
| In Vivo (Sprague-Dawley) | Systolic Blood Pressure | - | ↓ 16 mm Hg | [2] |
| In Vivo (MWF/Ztm) | Glomerular Filtration Rate (GFR) | - | Significantly increased | [4] |
Experimental Protocols
Experimental Workflow
A typical workflow for investigating the effect of ZD 7155 on renal vasoconstriction is outlined below.
Caption: A generalized experimental workflow for studying the effects of ZD 7155 on renal vasoconstriction.
Protocol 1: Isolated Perfused Rat Kidney
This protocol is designed to assess the direct effect of ZD 7155 on Angiotensin II-induced vasoconstriction in an ex vivo setting, eliminating systemic influences.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Perfusion Buffer (Krebs-Henseleit Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
KH2PO4: 1.2 mM
-
MgSO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 5.6 mM
-
Bovine Serum Albumin (BSA): 6.7 g/dL (optional, for oncotic pressure)
-
Gassed with 95% O2 / 5% CO2 to a pH of 7.4.
-
-
Drugs: Angiotensin II, ZD 7155 hydrochloride, heparin, sodium pentobarbital (anesthetic).
-
Equipment: Perfusion apparatus (including a roller pump, membrane oxygenator, bubble trap, and pressure transducer), surgical instruments, cannulas.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
-
Administer heparin (1000 IU/kg, i.v.) to prevent coagulation.
-
Perform a midline abdominal incision to expose the abdominal aorta and the right renal artery.
-
-
Cannulation:
-
Carefully dissect the right renal artery.
-
Ligate the aorta superior and inferior to the renal artery.
-
Insert a cannula into the renal artery via an incision in the aorta.
-
Immediately begin perfusion with the oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 5-8 mL/min) to maintain a perfusion pressure of approximately 80-100 mmHg.
-
Excise the kidney and transfer it to a temperature-controlled chamber (37°C).
-
-
Experimental Protocol:
-
Allow the kidney to equilibrate for 30-60 minutes until a stable perfusion pressure is achieved.
-
Baseline: Record the baseline perfusion pressure.
-
Angiotensin II Challenge: Infuse Angiotensin II (e.g., 10⁻⁹ to 10⁻⁷ M) into the perfusion line and record the increase in perfusion pressure, which reflects vasoconstriction.
-
ZD 7155 Treatment:
-
Wash out the Angiotensin II and allow the perfusion pressure to return to baseline.
-
Introduce ZD 7155 (e.g., 10⁻⁸ to 10⁻⁶ M) into the perfusate and allow it to equilibrate for 20-30 minutes.
-
Repeat the Angiotensin II challenge in the presence of ZD 7155 and record the change in perfusion pressure.
-
-
-
Data Analysis:
-
Calculate the change in perfusion pressure from baseline in response to Angiotensin II in the absence and presence of ZD 7155.
-
Construct dose-response curves for Angiotensin II with and without ZD 7155 to determine the antagonist's potency.
-
Protocol 2: In Vivo Measurement of Renal Blood Flow and Glomerular Filtration Rate in Rats
This protocol allows for the investigation of ZD 7155's effects on renal hemodynamics in a whole-animal model.
Materials:
-
Animals: Male Sprague-Dawley rats (300-350 g).
-
Anesthetic: Inactin (thiobutabarbital; 100 mg/kg, i.p.) or a similar long-acting anesthetic.
-
Drugs: ZD 7155 hydrochloride, Angiotensin II, inulin (for GFR measurement).
-
Equipment: Surgical instruments, catheters (for femoral artery, femoral vein, and ureter), electromagnetic or ultrasonic flow probe for the renal artery, pressure transducer, data acquisition system.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heated surgical table to maintain body temperature.
-
Cannulate the trachea to ensure a patent airway.
-
Insert catheters into a femoral artery (for blood pressure monitoring and blood sampling) and a femoral vein (for drug and fluid infusion).
-
Perform a flank incision to expose the left kidney and renal artery.
-
Place a flow probe around the renal artery to measure renal blood flow (RBF).
-
Cannulate the left ureter for urine collection.
-
-
Experimental Protocol:
-
Equilibration: Infuse a saline solution containing inulin (for GFR measurement) at a constant rate. Allow the animal to stabilize for at least 60 minutes.
-
Baseline Period: Collect urine and arterial blood samples over two consecutive 20-minute clearance periods to determine baseline GFR, RBF, and mean arterial pressure (MAP).
-
Treatment Period:
-
Administer ZD 7155 intravenously (e.g., as a bolus followed by a continuous infusion).
-
After a 30-minute equilibration period with ZD 7155, repeat the 20-minute clearance periods to measure the effect of ZD 7155 on GFR, RBF, and MAP.
-
(Optional) Administer Angiotensin II intravenously to assess the blockade of its pressor and renal vasoconstrictor effects by ZD 7155.
-
-
-
Data Analysis:
-
Calculate GFR using the clearance of inulin (Urine [inulin] x Urine flow rate / Plasma [inulin]).
-
Calculate renal vascular resistance (RVR) as MAP / RBF.
-
Compare the baseline values of GFR, RBF, MAP, and RVR to the values obtained after ZD 7155 administration using appropriate statistical tests.
-
Conclusion
ZD 7155 hydrochloride is a valuable pharmacological tool for elucidating the role of the Angiotensin II AT1 receptor in mediating renal vasoconstriction. The protocols provided herein offer robust methods for characterizing its effects both in isolated kidney preparations and in vivo. The quantitative data presented demonstrates the efficacy of ZD 7155 in antagonizing Angiotensin II-induced changes in renal hemodynamics. These application notes serve as a comprehensive guide for researchers investigating the renin-angiotensin system and its implications in renal physiology and pathophysiology.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Renal Blood Flow and Filtration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatation induced by nicotine in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD 7155 (hydrochloride) in Conscious Spontaneously Hypertensive Rats (SHR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the conscious spontaneously hypertensive rat (SHR) model. The information compiled is based on available scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the antihypertensive effects of this compound.
Introduction
ZD 7155 is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] The renin-angiotensin system (RAS) plays a critical role in the pathophysiology of hypertension, and blockade of the AT1 receptor is a key therapeutic strategy. The spontaneously hypertensive rat (SHR) is a widely used genetic model of human essential hypertension. This document outlines the application of ZD 7155 in conscious SHRs, providing data on its effects, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
While specific quantitative data from the primary study by Junggren et al. (1996) is not fully detailed in the available abstracts, the following table summarizes the key findings regarding the administration of ZD 7155 to conscious SHRs. It is important to note that the term "significant antihypertensive effect" is used in the source, and a precise numerical value for the blood pressure reduction in SHRs is not provided in the abstract. For comparative purposes, data from a study on normotensive Sprague-Dawley rats is also included.
| Parameter | Species/Model | Compound | Dose | Route of Administration | Observed Effect | Citation |
| Blood Pressure | Conscious Spontaneously Hypertensive Rats (SHR) | ZD 7155 (hydrochloride) | 1.082 µmol/kg (0.51 mg/kg) | Intravenous bolus | Significant and persistent antihypertensive effect | [1] |
| Systolic Blood Pressure | Sprague-Dawley Rats | ZD 7155 | Not specified | Not specified | Decreased by 16 mmHg | |
| Heart Rate | Conscious Spontaneously Hypertensive Rats (SHR) | ZD 7155 (hydrochloride) | 1.082 µmol/kg (0.51 mg/kg) | Intravenous bolus | Data not available in abstract | [1] |
Signaling Pathway
ZD 7155 exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, to the receptor, thereby inhibiting its downstream signaling cascade. The diagram below illustrates the simplified signaling pathway affected by ZD 7155.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of ZD 7155 to conscious, spontaneously hypertensive rats.
Protocol 1: Intravenous Administration of ZD 7155 and Direct Blood Pressure Measurement in Conscious SHRs
This protocol is based on the methodology described by Junggren et al. (1996)[1] and general best practices for rodent research.
Objective: To assess the acute antihypertensive effects of intravenously administered ZD 7155 in conscious SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
ZD 7155 (hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane) for catheter implantation surgery
-
Arterial and venous catheters
-
Pressure transducer and recording system
-
Syringes and needles
Procedure:
-
Animal Preparation and Catheter Implantation (Surgical Procedure):
-
Anesthetize the SHR according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.
-
Implant a second catheter into the jugular vein or femoral vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animals to recover from surgery for at least 24-48 hours. During recovery, ensure the animals are housed individually and have free access to food and water.
-
-
Acclimatization and Baseline Measurement:
-
On the day of the experiment, allow the rat to acclimate to the experimental setup in a quiet, stress-free environment.
-
Connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Record stable baseline readings for at least 30 minutes.
-
-
Drug Preparation and Administration:
-
Prepare a solution of ZD 7155 (hydrochloride) in sterile saline to the desired concentration. Based on the literature, a dose of 1.082 µmol/kg (0.51 mg/kg) is effective.[1]
-
Administer the prepared ZD 7155 solution as an intravenous bolus through the venous catheter.
-
Administer an equivalent volume of sterile saline to a control group of SHRs.
-
-
Post-Administration Monitoring:
-
Continuously record blood pressure and heart rate for several hours post-administration to observe the onset, magnitude, and duration of the antihypertensive effect. The literature suggests the effect is persistent.[1]
-
Experimental Workflow Diagram:
References
Application Notes and Protocols: Oral Administration of ZD 7155 in Goldblatt Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model. This model is a cornerstone for studying renovascular hypertension, a condition driven by the renin-angiotensin system (RAS). ZD 7155 serves as a valuable tool for investigating the therapeutic potential of AT1 receptor blockade in this pathology. The following sections detail the mechanism of action, experimental protocols, and key findings related to the oral administration of ZD 7155.
Mechanism of Action
ZD 7155 is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] In the renin-angiotensin system, angiotensin II binds to AT1 receptors to elicit vasoconstriction, aldosterone release, and sodium retention, all of which contribute to increased blood pressure. By selectively blocking the AT1 receptor, ZD 7155 prevents the physiological actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This targeted action makes it a subject of interest in the development of antihypertensive therapies.
Data Presentation
The oral administration of ZD 7155 to Goldblatt hypertensive rats results in a significant and sustained reduction in blood pressure. This effect is dose-dependent and is directly correlated with the occupancy of AT1 receptors in target tissues.
| Parameter | Vehicle Control | ZD 7155 (3 mg/kg, oral) | Duration of Effect | Reference |
| Change in Systolic Blood Pressure | No significant change | ↓ 16 mmHg | Sustained for up to 48 hours | [2] |
| Plasma Renin Activity | Baseline | ↑ 3.7-fold | - | [2] |
| Renal Renin Gene Expression | Baseline | ↑ 4.2-fold | - | [2] |
| Tissue | AT1 Receptor Occupancy with ZD 7155 | Reference |
| Aorta | Sustained Inhibition | [1] |
| Kidney | Sustained Inhibition | [1] |
| Adrenal Gland | Sustained Inhibition | [1] |
Experimental Protocols
Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension
This surgical procedure induces hypertension by mimicking renal artery stenosis.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver clips (internal diameter of 0.20-0.25 mm)
-
Sutures
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and shave the left flank.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.
-
Place a silver clip around the renal artery to partially constrict it. The degree of constriction is critical for inducing stable hypertension.
-
Reposition the kidney and suture the muscle and skin layers.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the rats to recover for 4-6 weeks for hypertension to develop and stabilize.
-
Confirm hypertension by measuring systolic blood pressure using the tail-cuff method. Rats with a sustained systolic blood pressure above 150 mmHg are typically considered hypertensive.
Oral Administration of ZD 7155 (Oral Gavage)
Oral gavage ensures accurate dosing of the compound.
Materials:
-
ZD 7155, appropriately formulated in a vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Weigh each rat to calculate the precise volume of the ZD 7155 formulation to be administered.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.
-
Slowly administer the calculated volume of the ZD 7155 formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
Blood Pressure Measurement
The tail-cuff method is a common non-invasive technique for monitoring blood pressure in rats.
Materials:
-
Tail-cuff blood pressure system (plethysmograph, cuff, and pump)
-
Restrainers for rats
-
Warming chamber or pad
Procedure:
-
Acclimate the rats to the restrainer and the procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of measurement, place the rat in the restrainer.
-
Gently warm the rat's tail to increase blood flow, which facilitates detection of the pulse.
-
Place the tail cuff and sensor on the base of the tail.
-
Inflate and deflate the cuff multiple times to obtain several readings.
-
Record the systolic blood pressure. For baseline measurements, this should be done before the administration of ZD 7155.
-
For time-course experiments, repeat the measurements at specified time points after dosing (e.g., 1, 2, 4, 8, 24, and 48 hours).
Quantitative Autoradiography for AT1 Receptor Occupancy
This technique allows for the visualization and quantification of AT1 receptor binding in tissues.
Materials:
-
Tissues of interest (aorta, kidney, adrenal gland) from treated and control rats
-
Cryostat
-
Microscope slides
-
Radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]Ang II)
-
ZD 7155 (for in vitro displacement)
-
Buffers and reagents for incubation and washing
-
Phosphor imaging screens or X-ray film
-
Image analysis software
Procedure:
-
At the end of the treatment period, euthanize the rats and harvest the target tissues.
-
Rapidly freeze the tissues in isopentane cooled with liquid nitrogen.
-
Section the frozen tissues using a cryostat (10-20 µm thickness) and mount the sections on microscope slides.
-
For in vitro receptor binding, incubate the tissue sections with the radiolabeled angiotensin II analog in the presence or absence of a high concentration of unlabeled ZD 7155 to determine total and non-specific binding, respectively.
-
Wash the slides to remove unbound radioligand.
-
Expose the slides to a phosphor imaging screen or X-ray film.
-
Quantify the density of the autoradiographic signal using image analysis software. The difference between total and non-specific binding represents the specific binding to AT1 receptors.
-
Compare the specific binding in tissues from ZD 7155-treated rats to that of vehicle-treated controls to determine the percentage of AT1 receptor occupancy.
Visualizations
Signaling Pathway of the Renin-Angiotensin System and ZD 7155 Intervention
References
- 1. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD 7155 (hydrochloride) for Blocking Angiotensin II Pressor Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ZD 7155 hydrochloride, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed experimental protocols for evaluating its efficacy in blocking the pressor response to angiotensin II in rodent models.
Introduction
ZD 7155 hydrochloride is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] It exhibits high potency and selectivity for the AT1 receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS).[1][4] Studies have demonstrated that ZD 7155 is significantly more potent and has a longer duration of action than the prototype AT1 receptor antagonist, losartan.[1] Its primary application in preclinical research is the inhibition of angiotensin II-induced vasoconstriction and the subsequent pressor response, providing a model for studying hypertension and developing novel antihypertensive therapies.[4][5]
Mechanism of Action
Angiotensin II is a key effector peptide of the RAS, exerting its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through the AT1 receptor.[6][7] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation in vascular smooth muscle cells ultimately lead to vasoconstriction and an increase in blood pressure.[6][7]
ZD 7155 hydrochloride acts as a competitive antagonist at the AT1 receptor, selectively blocking the binding of angiotensin II. By preventing the activation of the AT1 receptor, ZD 7155 inhibits the downstream signaling cascade, thereby preventing vasoconstriction and blocking the pressor response to angiotensin II.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of ZD 7155 hydrochloride in blocking the angiotensin II pressor response from in vivo studies in rats.
Table 1: Comparative Potency of ZD 7155 and Losartan in Conscious Sprague-Dawley Rats
| Compound | Intravenous Bolus Dose (µmol/kg) | Angiotensin II Infusion | Relative Potency vs. Losartan | Reference |
| ZD 7155 | 1.082 | 240 ng/kg (10 min) | ~10 times more potent | [1] |
| Losartan | 2.165 and 6.495 | 240 ng/kg (10 min) | - | [1] |
Table 2: Effect of ZD 7155 on Systolic Blood Pressure and Plasma Renin Activity in Sprague-Dawley Rats
| Treatment | Change in Systolic Blood Pressure | Fold Increase in Plasma Renin Activity | Fold Increase in Renal Renin Gene Expression | Reference |
| ZD 7155 | -16 mm Hg | 3.7 | 4.2 | [4] |
Table 3: Duration of Action of ZD 7155 in Conscious Rats
| Compound | Intravenous Bolus Dose (µmol/kg) | Angiotensin II Challenge | Duration of Pressor Response Suppression | Reference |
| ZD 7155 | 1.082 | 240 ng/kg (10 min infusion) | Approximately 24 hours | [1] |
Table 4: Efficacy of Oral ZD 7155 in Goldblatt Hypertensive Rats
| Compound | Oral Dose (mg/kg) | Angiotensin II Challenge | Duration of Pressor Response Inhibition | Reference |
| ZD 7155 | 3 | 0.1 µg/kg | Remarkable inhibition for 24 hours | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of ZD 7155 hydrochloride in blocking the angiotensin II pressor response.
Protocol 1: In Vivo Angiotensin II Pressor Response Assay in Conscious Rats
This protocol describes a method to assess the ability of ZD 7155 to inhibit the increase in arterial blood pressure induced by an intravenous infusion of angiotensin II in conscious, freely moving rats.
Materials:
-
ZD 7155 hydrochloride
-
Angiotensin II
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for ZD 7155 (e.g., sterile water with gentle warming, as ZD 7155 is soluble to 10 mM in water with warming)[3]
-
Anesthetic (e.g., isoflurane)
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Infusion pumps
Procedure:
-
Animal Model: Male Sprague-Dawley rats (250-350 g) are commonly used.
-
Surgical Preparation (perform 3-5 days before the experiment):
-
Anesthetize the rat using a suitable anesthetic.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct measurement of arterial blood pressure.
-
Implant a second catheter into the jugular vein or femoral vein for intravenous administration of drugs.
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover for 3-5 days to ensure they are in a stable, conscious state for the experiment.
-
-
Experimental Setup:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.
-
Connect the venous catheter to an infusion pump.
-
Allow the animal to acclimatize to the experimental setup for at least 30 minutes before starting any measurements.
-
-
Drug Preparation:
-
Prepare a stock solution of ZD 7155 hydrochloride in a suitable vehicle. For intravenous administration, sterile saline is often used as a vehicle for control animals.[1] Given that ZD 7155 is soluble in water with gentle warming, prepare the solution shortly before use and ensure it has cooled to room temperature.
-
Prepare a solution of angiotensin II in sterile saline.
-
-
Experimental Protocol:
-
Record a stable baseline blood pressure for at least 30 minutes.
-
Administer a bolus intravenous injection of the vehicle control and monitor blood pressure.
-
After the blood pressure has returned to baseline, perform an angiotensin II challenge by infusing a known dose of angiotensin II (e.g., 240 ng/kg for 10 minutes) and record the peak pressor response.[1]
-
Allow the blood pressure to return to baseline.
-
Administer a bolus intravenous injection of ZD 7155 hydrochloride (e.g., 1.082 µmol/kg).[1]
-
After a set period (e.g., 15-30 minutes) to allow for drug distribution, repeat the angiotensin II challenge and record the pressor response.
-
The inhibition of the pressor response is calculated as the percentage reduction in the peak blood pressure increase compared to the control challenge.
-
To assess the duration of action, the angiotensin II challenge can be repeated at various time points after ZD 7155 administration (e.g., 1, 4, 8, and 24 hours).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II signaling pathway leading to vasoconstriction and its blockade by ZD 7155.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of ZD 7155 in Isolated Perfused Rat Kidneys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the isolated perfused rat kidney model. This ex vivo system allows for the investigation of renal hemodynamics and function independent of systemic physiological influences.
Introduction
ZD 7155 is a non-peptide competitive antagonist of the AT1 receptor, playing a crucial role in the renin-angiotensin system (RAS). The RAS is a key regulator of blood pressure and fluid homeostasis, with angiotensin II (Ang II) being its primary effector, causing vasoconstriction and sodium retention. In the kidney, Ang II-mediated activation of AT1 receptors leads to vasoconstriction of both afferent and efferent arterioles, directly impacting renal blood flow (RBF) and glomerular filtration rate (GFR). The isolated perfused rat kidney model offers a valuable tool to dissect the specific renal effects of AT1 receptor blockade with ZD 7155, eliminating confounding systemic variables.
Data Presentation
The following tables summarize the quantitative effects of Angiotensin II and the antagonistic action of ZD 7155 on key renal parameters in the isolated perfused rat kidney.
Table 1: Effect of Angiotensin II on Renal Hemodynamics in Isolated Perfused Rat Kidney
| Parameter | Baseline (Control) | Angiotensin II Infusion | Percent Change |
| Renal Perfusate Flow (RPF) (mL/min) | 36.6 ± 2.4 | 19.3 ± 1.4 | ↓ 47.3% |
| Glomerular Filtration Rate (GFR) (mL/min) | 0.48 ± 0.06 | 0.63 ± 0.04 | ↑ 31.3% |
| Filtration Fraction (FF) | 0.015 ± 0.002 | 0.033 ± 0.003 | ↑ 120% |
| Data derived from studies investigating the effects of Angiotensin II infusion in an isolated perfused rat kidney model.[1] |
Table 2: Effect of ZD 7155 on Angiotensin II-Induced Renal Responses in Isolated Perfused Rat Kidney
| Parameter | Angiotensin II-Induced Response | Angiotensin II + ZD 7155 | Effect of ZD 7155 |
| Vasoconstriction | Present | Completely Abolished | Complete Antagonism |
| Renin Secretion | Baseline | 700% of Baseline | Significant Increase |
| This data highlights the potent antagonistic effects of ZD 7155 on Ang II-induced vasoconstriction and its stimulatory effect on renin secretion.[2] |
Experimental Protocols
Protocol 1: Isolated Perfused Rat Kidney Preparation
This protocol outlines the standard procedure for isolating and perfusing a rat kidney for ex vivo experimentation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Heparinized saline
-
Perfusion apparatus (including pump, oxygenator, bubble trap, and pressure transducer)
-
Krebs-Henseleit buffer (or similar physiological salt solution) containing:
-
Bovine serum albumin (BSA)
-
Glucose
-
Amino acids
-
Inulin (for GFR measurement)
-
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat via intraperitoneal injection.
-
Surgical Preparation:
-
Perform a midline abdominal incision to expose the abdominal aorta and the right kidney.
-
Carefully dissect the right renal artery and ureter.
-
Administer heparinized saline intravenously to prevent coagulation.
-
-
Cannulation:
-
Ligate the abdominal aorta superior to the right renal artery.
-
Insert a cannula into the abdominal aorta and advance it to the origin of the right renal artery.
-
Immediately begin perfusion with pre-warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.
-
Cannulate the ureter with fine polyethylene tubing for urine collection.
-
-
Kidney Excision: Carefully excise the perfused kidney and transfer it to a temperature-controlled chamber within the perfusion apparatus.
-
Equilibration: Allow the kidney to equilibrate for a period of 30-60 minutes, monitoring perfusion pressure, perfusate flow rate, and urine output until a stable baseline is achieved.
Protocol 2: Investigating the Effect of ZD 7155 on Angiotensin II-Induced Vasoconstriction
This protocol details the experimental steps to assess the antagonistic effects of ZD 7155.
Procedure:
-
Baseline Measurement: Following the equilibration period from Protocol 1, collect baseline measurements of renal perfusion pressure, renal blood flow, and urine samples for GFR analysis for a 15-20 minute period.
-
ZD 7155 Administration (Antagonist Phase):
-
Introduce ZD 7155 into the perfusion buffer at the desired concentration (e.g., 10⁻⁸ to 10⁻⁶ M).
-
Perfuse the kidney with the ZD 7155-containing buffer for a 20-30 minute period to ensure adequate receptor blockade.
-
Continue to monitor and record all hemodynamic parameters.
-
-
Angiotensin II Challenge (Agonist Phase):
-
While continuing the perfusion with ZD 7155, introduce Angiotensin II into the perfusate at a concentration known to induce vasoconstriction (e.g., 10⁻⁹ to 10⁻⁷ M).
-
Monitor and record the changes in renal perfusion pressure and renal blood flow for a 15-20 minute period.
-
-
Data Analysis: Compare the hemodynamic responses to Angiotensin II in the presence of ZD 7155 to control experiments where only Angiotensin II is administered. The abolition or significant attenuation of the vasoconstrictor response indicates AT1 receptor blockade by ZD 7155.
Mandatory Visualizations
Signaling Pathway
Caption: Ang II signaling pathway and ZD 7155 blockade.
Experimental Workflow
Caption: Workflow for ZD 7155 testing in isolated kidney.
References
- 1. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in conscious newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155 (hydrochloride) in the Study of Innate Immune Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are traditionally known for their roles in blood pressure regulation and fluid homeostasis. However, a growing body of evidence reveals the significant involvement of the Ang II-AT1 receptor axis in modulating the innate immune response. Activation of the AT1 receptor on innate immune cells, such as macrophages, can trigger pro-inflammatory signaling cascades, leading to the production of cytokines and reactive oxygen species (ROS).[2] ZD 7155, by blocking this interaction, serves as a critical tool for investigating the role of AT1 receptor signaling in inflammatory processes and for exploring its therapeutic potential as an anti-inflammatory agent.
These application notes provide an overview of the utility of ZD 7155 in studying the innate immune response, with a focus on macrophage activation. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its mechanism of action.
Mechanism of Action in Innate Immunity
Innate immune cells, particularly macrophages, express AT1 receptors. The binding of Ang II to these receptors initiates a signaling cascade that often converges with pathways activated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). Both Ang II and LPS can independently and synergistically lead to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] These transcription factors then drive the expression of a host of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5]
ZD 7155 selectively inhibits the Ang II-mediated activation of this pathway without affecting the direct response to LPS via Toll-like Receptor 4 (TLR4). This specificity makes it an excellent tool for dissecting the contribution of the RAS to the overall inflammatory milieu during an innate immune response.
Quantitative Data Summary
The following tables summarize the quantitative effects of AT1 receptor antagonists, including ZD 7155 and the functionally similar compound Losartan, on various aspects of the innate immune response.
Table 1: Inhibitory Potency of ZD 7155
| Parameter | Cell Type | Agonist | Value | Reference |
| IC50 | COS-1 cells expressing AT1R | Angiotensin II (100 nM) | 3-4 nM | [6] |
Table 2: Effect of AT1R Antagonists on Cytokine Secretion
| Antagonist | Cell Type | Stimulant(s) | Cytokine | Concentration (Control) | Concentration (Antagonist) | Reference |
| Losartan | Mouse primary macrophages | LPS + ATP | IL-1β | 6938.00 ± 83.45 pg/mL | 3907.50 ± 143.61 pg/mL | [7] |
| Losartan (100 µM) | THP-1 monocytes | Angiotensin II (10 µM) | IL-8 | 68.8 ± 18.9 ng/mL | 36.0 ± 4 ng/mL | [8] |
| Losartan (100 µM) | THP-1 monocytes | LPS (10 ng/mL) | IL-8 | 527 ± 68 ng/mL | 320 ± 20 ng/mL | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation
This protocol describes the stimulation of the murine macrophage cell line RAW 264.7 with Angiotensin II to induce a pro-inflammatory response and its inhibition by ZD 7155.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
ZD 7155 hydrochloride (dissolved in sterile water or DMSO)
-
Angiotensin II (dissolved in sterile water)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in tissue culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of ZD 7155 hydrochloride (e.g., 1-50 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Stimulation: Add Angiotensin II to the wells to a final concentration of 10⁻⁶ mol/l (1 µM).[4] Include a control group with no Ang II stimulation.
-
Incubation: Incubate the plates for the desired time period (e.g., 6-24 hours) to allow for cytokine production or for shorter periods (e.g., 15-60 minutes) for signaling pathway analysis.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer for protein analysis (Western blot) or RNA extraction (RT-qPCR).
-
Protocol 2: Cytokine Quantification by ELISA
This protocol provides a general workflow for measuring the concentration of a target cytokine (e.g., TNF-α) in the cell culture supernatant collected from Protocol 1.
Materials:
-
ELISA kit for the target cytokine (e.g., mouse TNF-α)
-
Supernatants from experimental and control groups
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
Incubate the plate to allow the cytokine to bind to the antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again to remove unbound detection antibody.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines a representative method for assessing the DNA-binding activity of NF-κB in nuclear extracts from macrophages, a key indicator of its activation.[9]
Materials:
-
Nuclear Extraction Kit
-
EMSA Kit for NF-κB (containing binding buffer, poly (dI-dC), and labeled NF-κB consensus oligonucleotide probe)
-
Unlabeled ("cold") NF-κB probe for competition assay
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Gel electrophoresis apparatus and power supply
-
Autoradiography film or phosphorimager
Procedure:
-
Nuclear Extract Preparation: Treat RAW 264.7 cells as described in Protocol 1, with a shorter Ang II stimulation time (e.g., 30-60 minutes). Prepare nuclear extracts from the cell pellets using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract with the binding buffer provided in the EMSA kit.
-
Add poly (dI-dC) to block non-specific binding.
-
For the competition control, add a 50-fold excess of unlabeled ("cold") NF-κB probe to a separate reaction tube before adding the labeled probe.
-
Add the radiolabeled or biotinylated NF-κB probe to the reaction mixtures.
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the protein-DNA complexes.
-
A decrease in the intensity of the shifted band in the ZD 7155-treated samples compared to the Ang II-stimulated samples indicates inhibition of NF-κB activation. The competition control with the cold probe should show a significant reduction or disappearance of the shifted band, confirming specificity.[9]
-
Visualizations
Caption: ZD 7155 signaling pathway inhibition.
Caption: In vitro experimental workflow.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiotensin II induces RAW264.7 macrophage polarization to the M1‑type through the connexin 43/NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II induces RAW264.7 macrophage polarization to the M1-type through the connexin 43/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Losartan inhibits LPS + ATP-induced IL-1beta secretion from mouse primary macrophages by suppressing NALP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposite effect of angiotensin receptor blockade on CXCL8 production and CXCR1/2 expression of angiotensin II-treated THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZD 7155(hydrochloride) solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ZD 7155 hydrochloride in DMSO and water. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Solubility Data
The solubility of ZD 7155 hydrochloride can vary between different batches and suppliers. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and water.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | ~10 mM[1] - 526.33 mM[2][3] | ~4.75 mg/mL - 250 mg/mL[2][3] | Sonication is recommended to aid dissolution.[2][3][4] Use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[2] |
| Water | ~8.78 mM[2][3] - 10 mM | ~4.17 mg/mL[2][3] - ~4.75 mg/mL | Gentle warming and sonication are recommended to aid dissolution.[2][3] One source suggests heating to 60°C.[2][3] |
Note: The molecular weight of ZD 7155 hydrochloride is approximately 474.99 g/mol .[2][3] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of ZD 7155 hydrochloride?
A1: For high concentration stock solutions, DMSO is the recommended solvent, with reported solubilities reaching up to 526.33 mM.[2][3] For aqueous-based assays, a stock solution can be prepared in water, though at a lower concentration (up to 10 mM).
Q2: How should I store the stock solution of ZD 7155 hydrochloride?
A2: Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is important to keep the solution sealed and protected from moisture.[2][3]
Q3: Can I prepare a stock solution of ZD 7155 hydrochloride in water?
A3: Yes, ZD 7155 hydrochloride is soluble in water up to approximately 10 mM. If you prepare a stock solution in water, it is recommended to filter-sterilize it using a 0.22 µm filter before use in cell culture or other sensitive applications.[2]
Q4: What is the mechanism of action for ZD 7155?
A4: ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor. This means it blocks the action of angiotensin II at this receptor, which is involved in vasoconstriction and blood pressure regulation.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Solution:
-
Increase Sonication Time: Sonicate the solution for a longer duration.
-
Gentle Warming: Briefly and gently warm the solution. Be cautious not to overheat, which could degrade the compound.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Ensure you are using a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.[2]
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Solution:
-
Lower the Final Concentration: The final concentration of ZD 7155 hydrochloride in your aqueous working solution may be too high. Try diluting it further.
-
Increase the Percentage of DMSO: A small increase in the final percentage of DMSO in your working solution may help maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells) to DMSO.
-
Use a Surfactant or Co-solvent: For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 are recommended to improve solubility and stability.[2][3][5]
-
Issue 3: Inconsistent results are observed between experiments.
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution.
-
Ensure Complete Dissolution: Before each use, ensure your stock solution is fully dissolved. If any precipitate is visible, warm and sonicate the vial until the solution is clear.
-
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required mass of ZD 7155 hydrochloride. For 1 mL of a 10 mM solution, you would need approximately 4.75 mg (using a molecular weight of 474.99 g/mol ).
-
Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO.
-
Dissolve: Vortex the solution and sonicate until the compound is fully dissolved. Gentle warming can be applied if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathway: ZD 7155 Hydrochloride Mechanism of Action
ZD 7155 hydrochloride acts by blocking the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the downstream signaling cascade initiated by Angiotensin II. This is a key mechanism in the Renin-Angiotensin system.
References
ZD 7155(hydrochloride) stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZD 7155 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid ZD 7155 hydrochloride?
A1: Solid ZD 7155 hydrochloride should be stored desiccated at +4°C for long-term stability.[1][2] For shorter periods, some suppliers ship the compound at room temperature.[3][4] It is important to keep the compound sealed and away from moisture.[3][5]
Q2: How should I store stock solutions of ZD 7155 hydrochloride?
A2: The storage conditions for stock solutions depend on the solvent and the desired storage duration. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always store solutions in sealed containers to prevent moisture absorption and solvent evaporation.[3]
Q3: What is the solubility of ZD 7155 hydrochloride in common solvents?
A3: ZD 7155 hydrochloride has good solubility in DMSO, reaching up to 250 mg/mL (526.33 mM) with the aid of ultrasonication.[3][5] It is also soluble in water up to 10 mM with gentle warming.[1] Another source suggests a solubility of 4.17 mg/mL (8.78 mM) in water with ultrasonication and heating to 60°C.[3]
Q4: Is ZD 7155 hydrochloride stable in aqueous solutions?
A4: While soluble in water, the long-term stability of ZD 7155 hydrochloride in aqueous solutions at various pH values has not been extensively reported in publicly available literature. For aqueous working solutions, it is recommended to prepare them fresh from a stock solution and use them promptly. If you need to store an aqueous stock solution, it should be filter-sterilized and stored at -20°C for a short period, although stability under these conditions should be validated for your specific experimental needs.
Data Presentation
Table 1: Recommended Storage Conditions for ZD 7155 Hydrochloride
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | +4°C | Long-term | Desiccate, keep sealed and away from moisture.[1][2] |
| Solution in DMSO | -80°C | Up to 6 months | Keep sealed and away from moisture.[3] |
| Solution in DMSO | -20°C | Up to 1 month | Keep sealed and away from moisture.[3] |
| Solution in Water | -20°C | Short-term (validation recommended) | Prepare fresh for best results. |
Table 2: Solubility of ZD 7155 Hydrochloride
| Solvent | Concentration | Conditions |
| DMSO | 250 mg/mL (526.33 mM) | Ultrasonic assistance may be needed.[3][5] |
| Water | 10 mM | Gentle warming may be required.[1] |
| Water | 4.17 mg/mL (8.78 mM) | Ultrasonic and warming to 60°C may be needed.[3] |
Troubleshooting Guide
Q5: I am observing a lower than expected potency of ZD 7155 hydrochloride in my cell-based assay. What could be the cause?
A5: A decrease in potency can be due to several factors:
-
Improper Storage: Verify that the solid compound and stock solutions have been stored according to the recommendations. Prolonged storage at room temperature or improper storage of solutions can lead to degradation.
-
Degradation in Assay Media: The compound's stability in your specific cell culture medium at 37°C over the course of your experiment may be limited. Consider preparing fresh dilutions of the compound just before adding it to your cells.
-
Adsorption to Plastics: Like many hydrophobic molecules, ZD 7155 hydrochloride may adsorb to plastic labware. To minimize this, use low-adhesion plastics or pre-rinse pipette tips and tubes with the solvent or media.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and expressing the AT1 receptor at sufficient levels.
Q6: My ZD 7155 hydrochloride solution appears cloudy or has precipitated. What should I do?
A6: Cloudiness or precipitation can occur for a few reasons:
-
Low Temperature: If a concentrated stock solution was stored at a low temperature, the compound might have precipitated. Gently warm the solution and vortex or sonicate to redissolve the compound.
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.
-
Hygroscopic DMSO: If using DMSO as a solvent, be aware that it is hygroscopic. The absorption of water can decrease the solubility of the compound. Use freshly opened or properly stored anhydrous DMSO.[3]
Q7: How can I confirm the identity and purity of my ZD 7155 hydrochloride?
A7: If you suspect degradation or contamination, the identity and purity of the compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products, and Mass Spectrometry (MS) to confirm the molecular weight of the parent compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
ZD 7155 hydrochloride (Molecular Weight: 474.99 g/mol )
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid ZD 7155 hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.75 mg of ZD 7155 hydrochloride.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Visualizations
Caption: Simplified AT1 receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin AT1 receptor signalling pathways in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving ZD 7155 (hydrochloride) Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZD 7155 (hydrochloride). The focus is on strategies to improve its oral bioavailability for successful in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is ZD 7155 (hydrochloride) and what are its key properties?
ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1] It is known to be orally active and has demonstrated longer-acting effects compared to losartan, a prototype AT1 antagonist.[1][2]
Table 1: Physicochemical Properties of ZD 7155 (hydrochloride)
| Property | Value | Source |
| Molecular Weight | 474.99 g/mol | [1] |
| Formula | C₂₆H₂₆N₆O·HCl | [1] |
| Solubility | - Soluble to 10 mM in water with gentle warming- 10 mM in DMSO | [1][3] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at +4°C | [1] |
Q2: I'm observing low or inconsistent effects of ZD 7155 in my oral in vivo studies. What could be the issue?
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like ZD 7155?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6] These include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area, which can improve the dissolution rate.[7]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Complexation: Using cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.
II. Troubleshooting Guide: Low Oral Bioavailability of ZD 7155
This guide provides a structured approach to troubleshooting and improving the oral bioavailability of ZD 7155 in your in vivo experiments.
Problem: Inconsistent or lower-than-expected efficacy after oral administration.
Logical Workflow for Troubleshooting
Step 1: Assess Current Formulation and Solubility
-
Action: Determine the solubility of your current ZD 7155 formulation in aqueous buffers relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Rationale: ZD 7155 hydrochloride's solubility is pH-dependent. Understanding its solubility limitations in your current vehicle is the first step.
Step 2: Implement an Improved Formulation Strategy
Based on successes with other ARBs, consider the following approaches.
Option A: Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of an oil, a surfactant, a cosurfactant, and the drug, that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This can significantly improve drug solubilization and absorption.[8]
Table 2: Example SMEDDS Formulations for Angiotensin II Receptor Blockers (as a proxy for ZD 7155)
| Component | Formulation 1 (for Olmesartan)[8] | Formulation 2 (for Olmesartan) |
| Oil | Capryol 90 (10% v/v) | Acrysol EL 135 (34% v/v) |
| Surfactant | Tween 20 (60% v/v) | Tween 80 (33% v/v) |
| Cosurfactant | Tetraglycol (30% v/v) | Transcutol P (33% v/v) |
| Relative Bioavailability | ~170% (compared to suspension) | Significant increase in dissolution |
Option B: Nanocrystal Formulation
Reducing the particle size of ZD 7155 to the nanometer range can increase its surface area, leading to enhanced dissolution velocity and saturation solubility.
Table 3: Example Nanocrystal Formulation for Irbesartan (as a proxy for ZD 7155)
| Component | Purpose | Example Composition | Source |
| Irbesartan | Active Pharmaceutical Ingredient | - | [6][7] |
| Methylcellulose | Stabilizer | - | [6] |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Solubilizer/Stabilizer | - | [6][7] |
| D-mannitol | Cryoprotectant/Bulking agent | - | [6][7] |
| Polyvinylpyrrolidone (PVP) | Stabilizer | - | [6][7] |
| Gum arabic | Stabilizer/Viscosity modifier | - | [6][7] |
| Resulting Particle Size | ~118 nm | - | [7] |
Step 3: Conduct In Vivo Pharmacokinetic Studies
Once a new formulation is developed, a pharmacokinetic study is essential to quantify the improvement in bioavailability.
Table 4: Pharmacokinetic Parameters of Improved ARB Formulations in Rats (Proxy Data)
| Formulation | Cmax | Tmax | AUC | Relative Bioavailability | Source |
| Olmesartan Suspension | - | - | - | Baseline | [8] |
| Olmesartan SMEDDS | Significantly Higher | 0.2 hr | Significantly Higher | ~170% | [8] |
III. Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a successful formulation for olmesartan and can be used as a starting point for ZD 7155.[8]
-
Screening of Excipients:
-
Determine the solubility of ZD 7155 in various oils (e.g., Capryol 90, Labrafac PG), surfactants (e.g., Tween 20, Tween 80, Cremophor EL), and cosurfactants (e.g., Tetraglycol, Transcutol P).
-
Select the components that show the highest solubility for ZD 7155.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various ratios of the selected oil, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe the formation of a microemulsion.
-
Identify the concentration ranges that result in a stable and clear microemulsion.
-
-
Preparation of ZD 7155-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant (e.g., 10% Capryol 90, 60% Tween 20, 30% Tetraglycol).[8]
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of ZD 7155 to the mixture.
-
Vortex or sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous solution.
-
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a typical workflow for assessing the oral bioavailability of a new ZD 7155 formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control formulation, new formulation, intravenous administration).
-
-
Dosing:
-
Oral Administration: Administer the ZD 7155 formulation (e.g., suspension or SMEDDS) via oral gavage at a specific dose.
-
Intravenous Administration: Administer a solution of ZD 7155 in a suitable vehicle (e.g., saline with a solubilizing agent) via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of ZD 7155 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of ZD 7155 versus time.
-
Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
IV. Mandatory Visualizations
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
ZD 7155(hydrochloride) off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD 7155 (hydrochloride). The information is designed to help address specific issues that may arise during experiments, with a focus on distinguishing on-target from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZD 7155?
ZD 7155 is a potent and highly selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. It functions by blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and other physiological effects mediated by this receptor.
Q2: What are the known on-target effects of ZD 7155 in experimental systems?
The primary on-target effects of ZD 7155 are the inhibition of Angiotensin II-induced cellular responses. These include:
-
Blockade of increased intracellular calcium mobilization.
-
Inhibition of vasoconstriction in vascular smooth muscle cells.
-
Reduction of blood pressure in in vivo models.
-
Stimulation of renin secretion due to the interruption of the negative feedback loop mediated by Angiotensin II.
Q3: Are there any documented off-target effects for ZD 7155?
Currently, there is a lack of published literature detailing specific off-target binding or functional effects of ZD 7155. The compound is consistently reported as being highly selective for the AT1 receptor. However, the absence of evidence is not evidence of absence. Unexpected experimental results should be carefully investigated to rule out the possibility of off-target interactions.
Q4: My experimental results with ZD 7155 are not what I expected. What are the initial troubleshooting steps?
If you observe unexpected results, it is crucial to systematically troubleshoot your experiment. A logical workflow can help determine if the issue is related to experimental design, the compound itself, or a true biological effect (either on-target or off-target).
Below is a troubleshooting workflow to guide your investigation:
Quantitative Data Summary
The available quantitative data for ZD 7155 (hydrochloride) primarily relates to its on-target activity at the AT1 receptor.
| Parameter | Value | Species/System | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes ([125I]-angiotensin II binding) | Tocris Bioscience |
On-Target Signaling Pathway
Understanding the known signaling pathways downstream of the AT1 receptor is essential for interpreting experimental data and identifying effects that deviate from the expected on-target mechanism.
Troubleshooting Guides for Off-Target Effects
Guide 1: Distinguishing On-Target vs. Off-Target Effects
Objective: To determine if an unexpected experimental observation is due to the intended blockade of the AT1 receptor or an unintended interaction with another molecule.
Experimental Protocols:
-
Angiotensin II Rescue Experiment:
-
Principle: If the effect of ZD 7155 is on-target, it should be reversed or competed away by high concentrations of the natural ligand, Angiotensin II.
-
Methodology:
-
Establish a dose-response curve for the unexpected effect with ZD 7155.
-
Select a concentration of ZD 7155 that gives a significant effect (e.g., EC80).
-
In the presence of this fixed concentration of ZD 7155, perform a dose-response curve with Angiotensin II.
-
Expected Outcome (On-Target): Angiotensin II should reverse the effect of ZD 7155 in a dose-dependent manner.
-
Possible Outcome (Off-Target): Angiotensin II fails to reverse the effect, suggesting the effect is not mediated through the AT1 receptor binding site.
-
-
-
Use of a Structurally Dissimilar AT1 Receptor Antagonist:
-
Principle: If the effect is a true consequence of AT1 receptor blockade, it should be reproducible with another selective AT1 receptor antagonist that has a different chemical structure (e.g., Losartan, Valsartan).
-
Methodology:
-
Select a structurally different AT1 receptor antagonist with a well-characterized selectivity profile.
-
Perform a dose-response experiment with this new antagonist in the same experimental setup.
-
Expected Outcome (On-Target): The new antagonist should produce the same unexpected effect, ideally with a potency that correlates with its known AT1 receptor affinity.
-
Possible Outcome (Off-Target): The new antagonist does not produce the effect, suggesting the observation is specific to the chemical structure of ZD 7155, not AT1 receptor blockade.
-
-
-
Experiments in AT1 Receptor-Null Systems:
-
Principle: The most definitive way to rule out on-target effects is to use a system that lacks the target.
-
Methodology:
-
If available, use a cell line that does not express the AT1 receptor (parental cell line) or a cell line where the AT1 receptor has been knocked out (e.g., using CRISPR/Cas9).
-
Perform the experiment with ZD 7155 in both the AT1 receptor-expressing and the AT1 receptor-null cells.
-
Expected Outcome (On-Target): The effect should be observed only in the cells expressing the AT1 receptor.
-
Possible Outcome (Off-Target): The effect is observed in both cell lines, definitively demonstrating it is independent of the AT1 receptor.
-
-
Guide 2: Investigating Potential Non-Receptor-Mediated Off-Target Effects
Objective: To explore if ZD 7155 is causing effects through mechanisms other than binding to a specific receptor, such as interacting with ion channels or enzymes. While no such effects are documented for ZD 7155, some other Angiotensin Receptor Blockers have been reported to interact with ion channels.
Experimental Protocols:
-
Ion Channel Screening (e.g., Patch-Clamp Electrophysiology):
-
Principle: To directly measure the effect of ZD 7155 on the activity of various ion channels (e.g., sodium, potassium, calcium channels).
-
Methodology:
-
Use a cell line that expresses the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subunit).
-
Perform whole-cell patch-clamp recordings to measure ionic currents in the absence and presence of ZD 7155.
-
Apply a range of concentrations of ZD 7155 to determine if there is a dose-dependent effect on channel activity (e.g., current amplitude, activation/inactivation kinetics).
-
Interpretation: A significant, dose-dependent change in ion channel properties would indicate an off-target interaction.
-
-
-
Enzyme Inhibition/Activity Assays:
-
Principle: To assess whether ZD 7155 can inhibit or activate key enzymes that might be related to the observed phenotype.
-
Methodology:
-
Select a panel of relevant enzymes based on the unexpected biological effect (e.g., kinases, phosphatases, metabolic enzymes).
-
Use commercially available in vitro enzyme activity assay kits.
-
Incubate the purified enzyme with its substrate and a range of ZD 7155 concentrations.
-
Measure enzyme activity according to the kit manufacturer's instructions (e.g., via fluorescence, luminescence, or absorbance).
-
Interpretation: A dose-dependent change in enzyme activity would suggest a direct off-target effect.
-
-
By following these structured troubleshooting guides and experimental protocols, researchers can more confidently interpret unexpected findings and determine whether they are due to the well-established on-target activity of ZD 7155 or a novel, off-target effect.
determining optimal ZD 7155(hydrochloride) concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD 7155 (hydrochloride) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ZD 7155 and what is its mechanism of action?
ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II is a peptide hormone that exerts a variety of effects, including vasoconstriction, inflammation, and cell proliferation, by binding to the AT1 receptor.[3] ZD 7155 blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways.[1][4] It is also known to be a precursor to the clinically used AT1 receptor antagonist, Candesartan.[1]
Q2: What is a recommended starting concentration for ZD 7155 in cell culture?
A definitive starting concentration can vary significantly depending on the cell type and the specific assay. However, based on available data, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays.
-
For functional assays , such as inhibition of Angiotensin II-induced signaling, IC50 values in the low nanomolar range (3-4 nM) have been reported in COS-1 cells.[1]
-
For longer-term assays , such as cell proliferation or apoptosis assays, concentrations in the micromolar range may be necessary. For example, related AT1 receptor antagonists like Losartan have been used at concentrations up to 100 µM in cancer cell lines.[5]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store ZD 7155 (hydrochloride)?
-
Reconstitution: ZD 7155 (hydrochloride) is soluble in DMSO.[6] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM.
-
Storage: Store the solid compound desiccated at +4°C.[6] Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of ZD 7155 treatment?
By blocking the AT1 receptor, ZD 7155 is expected to inhibit Angiotensin II-mediated signaling pathways. This can lead to a variety of cellular effects, including:
-
Inhibition of cell proliferation.[3]
-
Induction of apoptosis.
-
Reduction of inflammatory responses.[3]
-
Alterations in intracellular calcium levels.[4]
The specific effects will depend on the cell type and the role of the AT1 receptor in its physiology.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of ZD 7155 treatment | Low or absent AT1 receptor expression: The cell line you are using may not express the AT1 receptor at a sufficient level for ZD 7155 to elicit a response. | Verify AT1 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. |
| Suboptimal concentration: The concentration of ZD 7155 may be too low to effectively block the AT1 receptor in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of ZD 7155 and repeat the experiment. | |
| High background or off-target effects | Non-specific binding: At high concentrations, ZD 7155 may bind to other receptors or proteins, leading to off-target effects. | Lower the concentration of ZD 7155 used. Consider using a structurally different AT1 receptor antagonist to confirm that the observed effect is specific to AT1 receptor blockade.[7] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ZD 7155 can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is below a toxic threshold (typically <0.5% for DMSO). | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous media: While soluble in DMSO, ZD 7155 may have limited solubility in your cell culture medium, especially at higher concentrations. | Prepare intermediate dilutions of your stock solution in pre-warmed culture medium before adding it to your cells. Ensure thorough mixing after adding the compound to the culture. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to ZD 7155. | Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase and at a consistent confluence when starting the experiment. |
| Presence of endogenous Angiotensin II: The presence of Angiotensin II in the serum of your culture medium can compete with ZD 7155 for binding to the AT1 receptor. | For some experiments, consider using serum-free or low-serum media to reduce the concentration of endogenous Angiotensin II. |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of ZD 7155 and Related AT1 Receptor Antagonists
| Compound | Cell Line/System | Assay | IC50 / Effective Concentration |
| ZD 7155 | COS-1 | Inhibition of Angiotensin II-induced calcium response | 3-4 nM[1] |
| Rat Mesangial Cells | Inhibition of Angiotensin II-induced calcium increase | Complete blockade (concentration not specified)[4] | |
| Candesartan | CHO-AT1 cells | AT1 Receptor Binding | K⁻¹ of 0.001 min⁻¹[8] |
| KU-19-19 | VEGF and IL-8 Expression | 10 µM[8] | |
| Losartan | AT1 Receptor | Binding Affinity | IC50 of 20 nM[9] |
| DU-145 (Prostate Cancer) | Cell Proliferation | 1 µM[5] | |
| MKN-45 (Gastric Cancer) | Cell Viability | IC50 of ~3000 µM[10] | |
| Rat Vascular Smooth Muscle Cells | MMP-9 and TIMP-1 Expression | 10⁻⁷ to 10⁻⁴ M[11] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of ZD 7155 using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the dose-dependent effect of ZD 7155 on cell viability.
Materials:
-
ZD 7155 (hydrochloride)
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of ZD 7155 in DMSO.
-
Perform serial dilutions of the ZD 7155 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest ZD 7155 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ZD 7155 or the controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the ZD 7155 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.
Caption: Workflow for Determining ZD 7155 IC50 in Cell Culture.
Caption: Troubleshooting Decision Tree for ZD 7155 Experiments.
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II, cell proliferation and angiogenesis regulator: biologic and therapeutic implications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan sensitizes selectively prostate cancer cell to ionizing radiation | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Candesartan CAS#: 139481-59-7 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
troubleshooting ZD 7155(hydrochloride) experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD 7155 (hydrochloride). The following information is intended to help troubleshoot experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ZD 7155 (hydrochloride) and what is its primary mechanism of action?
A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone release, and cellular proliferation.[1][2]
Q2: What are the recommended storage and handling conditions for ZD 7155 (hydrochloride)?
A2: For optimal stability, ZD 7155 (hydrochloride) powder should be stored desiccated at +4°C.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to seal the container to protect it from moisture.[1]
Q3: What are the recommended solvents for dissolving ZD 7155 (hydrochloride)?
A3: ZD 7155 (hydrochloride) is soluble in water up to 10 mM with gentle warming.[2] It is also highly soluble in DMSO (up to 250 mg/mL), though the use of freshly opened, non-hygroscopic DMSO and ultrasonication is recommended to ensure complete dissolution.[1]
Q4: Is ZD 7155 known to have off-target effects?
A4: While ZD 7155 is highly selective for the AT1 receptor, like other angiotensin receptor blockers (ARBs), the possibility of off-target effects should be considered, especially at high concentrations. Some ARBs have been reported to interact with other receptors or signaling pathways, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Researchers should include appropriate controls to validate that the observed effects are mediated by AT1 receptor blockade.
Troubleshooting Guides
In Vitro Assay Variability
Issue: High variability or inconsistent results in cell-based functional assays (e.g., calcium mobilization, IP-1 accumulation).
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Maintain a consistent and low passage number for your cell line. High passage numbers can lead to genetic drift and altered receptor expression or signaling. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells of your assay plate. Uneven cell distribution can lead to significant well-to-well variability. |
| Suboptimal Agonist (Angiotensin II) Concentration | Perform a full dose-response curve for angiotensin II to determine the optimal concentration (EC80-EC90) for antagonist screening. |
| ZD 7155 (hydrochloride) Solubility Issues | Ensure complete dissolution of ZD 7155 in your chosen solvent. For aqueous solutions, gentle warming may be necessary. For DMSO stocks, use a fresh, anhydrous grade. Sonicate if needed. |
| Assay Buffer Composition | The composition of your assay buffer (e.g., presence of BSA, divalent cations) can influence ligand binding and receptor function. Maintain a consistent buffer composition across all experiments. |
| Incubation Times | Optimize and standardize incubation times for both the antagonist (ZD 7155) and the agonist (angiotensin II). Insufficient pre-incubation with the antagonist can lead to an underestimation of its potency. |
Issue: Low signal-to-noise ratio in radioligand binding assays.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm the expression level of the AT1 receptor in your cell line or tissue preparation using techniques like qPCR or Western blotting. |
| Degradation of Radioligand | Use a fresh batch of radioligand and store it according to the manufacturer's recommendations. Perform a saturation binding experiment to ensure the radioligand is binding with high affinity. |
| High Non-Specific Binding | Increase the number of wash steps after incubation. Include a control with a high concentration of an unlabeled ligand to accurately determine non-specific binding. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition to maximize specific binding and minimize non-specific binding. |
In Vivo Study Variability
Issue: High variability in blood pressure measurements in animal models.
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Acclimatize animals to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure. |
| Method of Blood Pressure Measurement | Invasive methods like radiotelemetry are generally considered the gold standard and provide more accurate and reproducible data than non-invasive methods like tail-cuff plethysmography. |
| Anesthesia | If anesthesia is required, use a consistent anesthetic regimen, as different anesthetics can have varying effects on cardiovascular parameters. |
| Drug Formulation and Administration | Ensure a consistent and stable formulation of ZD 7155 for administration. The route of administration (e.g., oral gavage, intravenous) should be consistent across all animals. |
| Genetic Background of Animals | Be aware that different strains of rodents can exhibit varying responses to antihypertensive agents due to genetic polymorphisms in the renin-angiotensin system. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (Displacement of [125I]-angiotensin II) | 3.8 nM | Guinea pig adrenal gland membranes | [2] |
| In Vivo Potency (vs. Losartan) | ~10 times more potent | Conscious Sprague-Dawley rats | [1] |
| Duration of Action (in vivo) | ~24 hours | Conscious rats (1.082 µmol/kg IV) | [1] |
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of ZD 7155 (hydrochloride) for the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor
-
[125I]-[Sar1, Ile8] Angiotensin II (Radioligand)
-
ZD 7155 (hydrochloride)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of ZD 7155 (hydrochloride) in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of ZD 7155 or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled angiotensin II to a set of wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of ZD 7155.
Calcium Mobilization Assay
Objective: To assess the functional antagonism of ZD 7155 (hydrochloride) at the Gq-coupled AT1 receptor.
Materials:
-
HEK293 cells stably expressing the AT1 receptor
-
ZD 7155 (hydrochloride)
-
Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the AT1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of ZD 7155 (hydrochloride) or vehicle for a specified time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a predetermined concentration of angiotensin II (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence in response to angiotensin II in the presence and absence of ZD 7155.
Visualizations
Caption: Simplified AT1 Receptor Signaling Pathway and the inhibitory action of ZD 7155.
Caption: General experimental workflow for characterizing an AT1 receptor antagonist like ZD 7155.
Caption: A decision tree for troubleshooting common sources of experimental variability.
References
long-term stability of ZD 7155(hydrochloride) in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of ZD 7155 (hydrochloride) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of ZD 7155 (hydrochloride) solutions.
Q1: What are the recommended storage conditions for ZD 7155 (hydrochloride) stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of ZD 7155 (hydrochloride) aliquoted at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to prepare fresh solutions for experiments whenever possible.
Q2: My ZD 7155 (hydrochloride) solution has precipitated. What could be the cause and how can I resolve it?
A2: Precipitation of hydrochloride salts, such as ZD 7155 (hydrochloride), can occur for several reasons when transferring from a stock solution (e.g., in DMSO) to an aqueous buffer.
-
Solvent Mismatch: The compound's solubility may be significantly lower in the aqueous buffer compared to the organic stock solvent.
-
pH Shift: The pH of the final solution can influence the ionization state of the compound, potentially leading to precipitation.
-
Exceeding Solubility Limit: The concentration in the final solution may be above its solubility limit in that specific buffer system.
Troubleshooting Steps:
-
Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer.
-
Stepwise Dilution: Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and thorough mixing, preventing localized high concentrations.
-
Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) or use a sonicator bath to aid in redissolving the precipitate.[2] However, be cautious with heating as it may accelerate degradation.
-
pH Adjustment: The hydrochloride salt form is generally more soluble at a slightly acidic pH. If your buffer is neutral or alkaline, consider adjusting the pH to a more acidic value (e.g., pH 5-6) with a small amount of dilute HCl.
-
Use of Co-solvents or Solubilizing Agents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility.[2]
Q3: I am observing unexpected or inconsistent results in my functional assays. Could this be related to the stability of my ZD 7155 (hydrochloride) solution?
A3: Yes, inconsistent results can be a sign of compound degradation. If ZD 7155 (hydrochloride) degrades, its effective concentration will decrease, leading to a reduction in its antagonistic activity at the AT1 receptor. This can manifest as a diminished or variable response in assays such as calcium mobilization or ERK phosphorylation. It is crucial to use freshly prepared solutions or solutions that have been stored properly at or below -20°C for a limited time.
Q4: What are the potential degradation products of ZD 7155 (hydrochloride)?
A4: While specific degradation products for ZD 7155 (hydrochloride) are not extensively documented in publicly available literature, compounds with a similar biphenyl tetrazole structure, like irbesartan, can degrade under stress conditions. Potential degradation pathways could involve the cleavage or modification of the tetrazole ring or hydrolysis of other functional groups in the molecule. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Data Presentation: Long-Term Stability of ZD 7155 (hydrochloride) in Solution
Quantitative, publicly available long-term stability data for ZD 7155 (hydrochloride) in various solvents is limited. The following table summarizes the generally recommended storage guidelines. For critical experiments, it is highly recommended to perform an in-house stability study using a validated analytical method such as HPLC.
| Solvent | Storage Temperature | Recommended Storage Duration |
| Inquire with manufacturer | -80°C | Up to 6 months[1] |
| Inquire with manufacturer | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a ZD 7155 (hydrochloride) Stock Solution
-
Weighing: Accurately weigh the desired amount of ZD 7155 (hydrochloride) powder using a calibrated analytical balance.
-
Dissolution: In a sterile, chemically resistant vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Stability Assessment of ZD 7155 (hydrochloride) in Solution using HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of ZD 7155 (hydrochloride) and to develop a stability-indicating HPLC method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of ZD 7155 (hydrochloride) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Dissolve the drug in water and incubate at 60°C.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light.
3. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection. A typical starting point could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ZD 7155 (hydrochloride) peak.
4. Data Analysis:
-
Calculate the percentage of ZD 7155 (hydrochloride) remaining at each time point relative to the initial concentration (time 0).
-
Determine the retention times of any degradation products.
-
The method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of ZD 7155 (hydrochloride).
Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor (AT1R) and the antagonistic action of ZD 7155 (hydrochloride).
References
ZD 7155 (hydrochloride) Reconstitution for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of ZD 7155 (hydrochloride) for animal studies. This guide offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting ZD 7155 (hydrochloride)?
A1: ZD 7155 (hydrochloride) is soluble in water up to 10 mM with gentle warming.[1] For higher concentrations often required for in vivo studies, co-solvent systems are necessary. Common vehicles include formulations with DMSO, PEG300, Tween-80, and saline.
Q2: My ZD 7155 (hydrochloride) solution is showing precipitation. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in the chosen vehicle. To address this, you can try gentle heating and/or sonication to aid dissolution.[2] If precipitation persists, consider adjusting the vehicle composition, for instance, by increasing the percentage of organic co-solvents like DMSO or using a different vehicle system altogether.
Q3: What are some established vehicle formulations for in vivo administration of ZD 7155 (hydrochloride)?
A3: Several vehicle formulations have been successfully used. The choice of vehicle depends on the required concentration, administration route, and animal model. Three common protocols are detailed in the tables below.[2]
Q4: How should I store the reconstituted ZD 7155 (hydrochloride) solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared solution into single-use volumes. For long-term storage, store the solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound crashes out of solution upon addition of aqueous component. | The compound has low aqueous solubility and is precipitating when the percentage of the organic co-solvent is reduced too quickly. | Add the aqueous component (e.g., saline) dropwise while vortexing or stirring the solution continuously. Warming the solution slightly may also help maintain solubility during this process. |
| Solution appears cloudy or forms a suspension. | Incomplete dissolution of the compound. | Use sonication to break down any remaining solid particles. Gentle heating can also be applied. Ensure all components of the vehicle are thoroughly mixed before adding the compound. |
| Precipitation observed after storage. | The solution is supersaturated, or the storage temperature is too low. | Before use, bring the solution to room temperature and vortex or sonicate to redissolve any precipitate. If the issue persists, consider preparing a fresh solution at a slightly lower concentration. |
| Animal shows signs of irritation at the injection site. | The vehicle, particularly high concentrations of DMSO or other organic solvents, may be causing local toxicity. | Reduce the concentration of the irritating co-solvent if possible. Consider alternative vehicle formulations, such as those including cyclodextrins, to improve solubility and reduce local irritation. Ensure the final injection volume is appropriate for the animal's size and the injection site. |
Quantitative Data Summary
Physicochemical Properties
| Property | Value |
| Molecular Weight | 474.99 g/mol [1] |
| Formula | C₂₆H₂₆N₆O·HCl[1] |
| Purity | ≥98%[1] |
Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble to 10 mM[1] | Gentle warming may be required. |
| DMSO | ≥ 225.0 mg/mL (473.7 mM)[3] | Sonication is recommended. |
| H₂O | 3.8 mg/mL (7.9 mM)[3] | Sonication and heating to 60°C are recommended. |
Experimental Protocols
Vehicle Preparation Protocols for In Vivo Studies
The following protocols have been used to achieve a clear solution of ZD 7155 (hydrochloride) at a concentration of ≥ 2.08 mg/mL (4.38 mM).[2]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Methodology:
-
Add the solvents in the following order: DMSO, PEG300, Tween-80, and finally Saline.
-
Ensure each component is fully mixed before adding the next.
-
Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.
-
Vortex and/or sonicate until a clear solution is obtained.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Methodology:
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add DMSO to the SBE-β-CD solution.
-
Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.
-
Vortex and/or sonicate until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Methodology:
-
Add DMSO to the corn oil.
-
Mix thoroughly.
-
Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.
-
Vortex and/or sonicate until a clear solution is obtained.
Visualizations
Experimental Workflow for Reconstitution
Caption: Workflow for the reconstitution of ZD 7155 (hydrochloride).
Decision Tree for Vehicle Selection
Caption: Decision tree for selecting a suitable vehicle for ZD 7155 (hydrochloride).
References
Technical Support Center: Investigating the DNA Damage Potential of ZD 7155 (hydrochloride)
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for ZD 7155 (hydrochloride) to induce or modulate DNA damage.
Frequently Asked Questions (FAQs)
Q1: Is there any direct evidence that ZD 7155 (hydrochloride) induces DNA damage?
A1: Currently, there is a lack of direct published studies specifically investigating the DNA-damaging potential of ZD 7155 (hydrochloride). The primary role of ZD 7155 described in the literature is as a potent and selective antagonist of the angiotensin II type-1 (AT1) receptor.[1][2]
Q2: Could ZD 7155 (hydrochloride) have an indirect effect on DNA damage?
A2: Yes, it is plausible that ZD 7155 could modulate DNA damage indirectly. Research has shown that angiotensin II, the molecule that ZD 7155 blocks, can induce DNA damage by activating the AT1 receptor and increasing the production of reactive oxygen species (ROS) via NADPH oxidase.[3] By blocking the AT1 receptor, ZD 7155 could potentially protect cells from angiotensin II-induced DNA damage.
Q3: What experimental approaches can be used to assess the potential of ZD 7155 to induce or prevent DNA damage?
A3: To comprehensively evaluate the genotoxicity of ZD 7155, a combination of in vitro and in vivo assays is recommended. Key assays include the Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks and the micronucleus test to assess chromosomal damage.[4][5][6][7] To investigate its protective effects, cells could be co-treated with angiotensin II and ZD 7155.
Troubleshooting Guide
Q4: My Comet assay results show high variability between replicates when treating with ZD 7155. What could be the cause?
A4: High variability in the Comet assay can arise from several factors. Ensure consistent cell viability across all treatment groups, as cytotoxicity can lead to increased DNA fragmentation. It is also crucial to handle the slides gently throughout the procedure to avoid mechanical DNA damage. Performing the assay under subdued light can minimize the induction of artefactual DNA damage.[8]
Q5: I am not observing a clear dose-response relationship in my micronucleus test with ZD 7155. What should I consider?
A5: A lack of a clear dose-response could indicate that ZD 7155 is not genotoxic within the tested concentration range. However, it is important to include a positive control to ensure the assay is performing correctly. Also, consider the cell proliferation rate, as micronuclei are primarily formed in dividing cells. The timing of sample collection post-treatment is another critical parameter that may need optimization.[4]
Q6: How can I confirm that ZD 7155 is effectively blocking the AT1 receptor in my cell model before assessing its effect on DNA damage?
A6: To confirm AT1 receptor blockade, you can perform a functional assay. For example, you can pre-treat your cells with ZD 7155 and then stimulate them with angiotensin II. Measure a known downstream effect of AT1 receptor activation, such as an increase in intracellular calcium concentration.[1][3] A successful blockade by ZD 7155 would inhibit this angiotensin II-induced response.
Quantitative Data Summary
The following table illustrates a hypothetical summary of results from a Comet assay designed to investigate the effect of ZD 7155 on DNA damage, both alone and in the presence of angiotensin II.
| Treatment Group | Concentration | Mean % Tail DNA (± SD) |
| Vehicle Control | - | 5.2 (± 1.1) |
| ZD 7155 | 1 µM | 5.5 (± 1.3) |
| 10 µM | 5.8 (± 1.5) | |
| 100 µM | 6.1 (± 1.4) | |
| Angiotensin II | 100 nM | 25.7 (± 4.2) |
| Angiotensin II + ZD 7155 | 100 nM + 10 µM | 8.3 (± 1.9) |
| Positive Control (e.g., H₂O₂) | 100 µM | 45.1 (± 5.6) |
Detailed Experimental Protocols
Alkaline Comet Assay Protocol
The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[6]
-
Cell Preparation:
-
Treat cells with ZD 7155 and/or angiotensin II for the desired time.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1-2 hours at 4°C.[8]
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Analyze at least 50-100 randomly selected comets per slide using appropriate image analysis software to quantify the % Tail DNA.
-
In Vitro Micronucleus Test Protocol
The micronucleus test is used to detect the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which indicates chromosomal damage.[4]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for cell division.
-
Treat cells with a range of ZD 7155 concentrations, a vehicle control, and a positive control (e.g., mitomycin C).
-
-
Cytochalasin B Addition:
-
After an appropriate treatment period (e.g., 3-6 hours), add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells (e.g., with methanol:acetic acid, 3:1).
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
-
Scoring:
-
Under a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei.
-
Calculate the frequency of micronucleated binucleated cells.
-
Visualizations
Caption: Experimental workflow for assessing the DNA damage potential of ZD 7155.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II induces DNA damage via AT1 receptor and NADPH oxidase isoform Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mutagenicity study of gadobenate dimeglumine formulation (E7155) (3)--Micronucleus test in rat bone marrow cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing ZD 7155 (hydrochloride)
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of ZD 7155 (hydrochloride) to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is ZD 7155 (hydrochloride) and why is its hygroscopicity a concern?
A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] Like many hydrochloride salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, altered solubility, and potential degradation of the compound, ultimately affecting the reliability and reproducibility of experimental results.
Q2: How can I tell if my ZD 7155 (hydrochloride) has absorbed water?
A2: Visual signs of water absorption can include a change in the physical appearance of the powder from a free-flowing solid to a clumpy or sticky material. In severe cases, the compound may appear wet or even dissolve. However, significant water absorption can occur before these signs are visible. Therefore, it is crucial to handle the compound with appropriate precautions at all times.
Q3: What are the recommended storage conditions for ZD 7155 (hydrochloride)?
A3: To minimize water absorption, ZD 7155 (hydrochloride) should be stored in a tightly sealed container, away from moisture.[3] It is highly recommended to store the compound in a desiccator at +4°C.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, provided they are in tightly sealed vials to prevent moisture ingress.[3]
Q4: Can I use a solvent that has been opened for a while to dissolve ZD 7155 (hydrochloride)?
A4: It is strongly advised to use newly opened, anhydrous-grade solvents, especially dimethyl sulfoxide (DMSO). Hygroscopic DMSO can have a significant impact on the solubility of ZD 7155 (hydrochloride).[3] Using a solvent that has been exposed to the atmosphere can introduce water, which may affect the stability and solubility of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Inaccurate weighing due to water absorption by ZD 7155 (hydrochloride). | 1. Always handle the solid compound in a controlled environment with low humidity (e.g., a glove box). 2. If a low-humidity environment is unavailable, work quickly and minimize the exposure time of the compound to the atmosphere. 3. Consider preparing a concentrated stock solution from a freshly opened vial and aliquoting for single use to avoid repeated weighing of the hygroscopic solid. |
| Difficulty dissolving the compound | 1. The compound has absorbed a significant amount of water, altering its physical properties. 2. The solvent (e.g., DMSO) has absorbed water, reducing its solvating power for this compound. | 1. Ensure the compound has been stored correctly in a desiccator. 2. Use a fresh, unopened bottle of anhydrous-grade solvent.[3] 3. For aqueous solutions, gentle warming and sonication can aid dissolution.[1] For DMSO, sonication is recommended.[3] |
| Precipitation observed in stock solution over time | The solution may be supersaturated, or the absorbed water could be affecting long-term stability in the solvent. | 1. Ensure you are not exceeding the solubility limits (see Table 1). 2. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound before use.[3] 3. For long-term storage, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. |
| Observed degradation of the compound | Prolonged exposure to moisture and ambient temperatures can lead to chemical instability. | 1. Strictly adhere to the recommended storage conditions (desiccate at +4°C for solid, -20°C or -80°C for solutions).[1][3] 2. Prepare fresh solutions for critical experiments. |
Quantitative Data
Table 1: Solubility and Storage of ZD 7155 (hydrochloride)
| Parameter | Value | Source |
| Molecular Weight | 474.99 g/mol | [1] |
| Solubility in Water | Soluble to 10 mM with gentle warming | [1] |
| Solubility in DMSO | 250 mg/mL (526.33 mM); requires sonication | [3] |
| Storage of Solid | Desiccate at +4°C | [1] |
| Storage of Stock Solutions | -20°C for 1 month; -80°C for 6 months (sealed from moisture) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of ZD 7155 (hydrochloride) in DMSO
Objective: To prepare a concentrated stock solution of ZD 7155 (hydrochloride) in DMSO while minimizing water absorption.
Materials:
-
ZD 7155 (hydrochloride) solid
-
Anhydrous-grade DMSO (new, unopened bottle)
-
Sterile, amber glass vial with a screw cap and PTFE liner
-
Calibrated analytical balance
-
Sonicator
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Environment: If available, perform all steps in a controlled environment with low humidity, such as a nitrogen-purged glove box. If not available, proceed with the following steps as quickly as possible.
-
Equilibration: Before opening, allow the vial of ZD 7155 (hydrochloride) to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Weighing: Tare the empty, sterile vial on the analytical balance. Quickly weigh the desired amount of ZD 7155 (hydrochloride) directly into the vial. Immediately seal the vial.
-
Solvent Addition: Open a new bottle of anhydrous-grade DMSO. Using a sterile pipette, add the calculated volume of DMSO to the vial containing the ZD 7155 (hydrochloride) to achieve the desired concentration.
-
Dissolution: Tightly seal the vial. Sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: If desired, aliquot the stock solution into smaller, single-use vials. Store the stock solution and aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: General Handling of Solid ZD 7155 (hydrochloride)
Objective: To provide a general workflow for handling solid ZD 7155 (hydrochloride) to minimize moisture exposure.
Procedure:
-
Preparation: Have all necessary equipment (spatula, weighing paper/boat, vials) ready and in close proximity to the balance.
-
Equilibration: Allow the container of ZD 7155 (hydrochloride) to reach room temperature before opening.
-
Dispensing: Open the container only for the time necessary to dispense the required amount. Work quickly and efficiently.
-
Sealing: Immediately and tightly seal the main container after dispensing.
-
Storage: Return the main container to the desiccator at +4°C promptly.
Visualizations
Caption: Workflow for handling hygroscopic ZD 7155 (hydrochloride).
Caption: Simplified AT1 receptor signaling pathway and ZD 7155 action.
References
Validation & Comparative
ZD 7155 Hydrochloride vs. Losartan: A Comparative Analysis of Potency and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of ZD 7155 hydrochloride and losartan, two prominent antagonists of the angiotensin II type 1 (AT1) receptor. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology.
Executive Summary
ZD 7155 hydrochloride demonstrates significantly higher potency and a longer duration of action compared to losartan. In vitro studies reveal a nanomolar affinity of ZD 7155 for the AT1 receptor, with an IC50 value of 3.8 nM. In vivo evidence further substantiates its superior potency, showing it to be approximately ten times more potent than losartan in suppressing angiotensin II-induced pressor responses in rats. Furthermore, the antihypertensive effect of ZD 7155 is sustained for approximately 24 hours in animal models, a longer duration than that observed for losartan, whose active metabolite has a half-life of 6-9 hours.
Data Presentation
| Parameter | ZD 7155 hydrochloride | Losartan | Reference(s) |
| Potency | |||
| IC50 (AT1 Receptor Binding) | 3.8 nM | Not directly reported in the same study, but pKi is 7.17 | [1][2] |
| Ki (AT1 Receptor Binding) | Not directly reported | ~67.6 nM (calculated from pKi) | [3][4] |
| In Vivo Potency | Approximately 10 times more potent than losartan in suppressing Ang II-induced pressor response in rats.[5][6] | - | [5][6] |
| Duration of Action | |||
| In Vivo (Rat Model) | Suppression of Ang II-induced pressor response for approximately 24 hours.[5] | The active metabolite, EXP-3174, has a terminal half-life of 6-9 hours. | [5] |
Note on Ki Calculation for Losartan: The pKi value of 7.17 was converted to Ki using the formula: Ki = 10^(-pKi) M. This results in a Ki of approximately 6.76 x 10^-8 M, or 67.6 nM.
Experimental Protocols
In Vitro Potency: AT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of ZD 7155 hydrochloride and losartan for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).[1][2]
-
Test Compounds: ZD 7155 hydrochloride and losartan.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([¹²⁵I]-Angiotensin II) at a concentration near its Kd, and varying concentrations of the test compound (ZD 7155 or losartan).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled AT1 antagonist). Convert IC50 values to Ki values using the Cheng-Prusoff equation.
In Vivo Potency and Duration of Action: Angiotensin II-Induced Pressor Response in Conscious Rats
Objective: To compare the potency and duration of action of ZD 7155 hydrochloride and losartan in antagonizing the pressor effect of angiotensin II in a living animal model.
Materials:
-
Animal Model: Conscious, normotensive rats (e.g., Sprague-Dawley).[5]
-
Test Compounds: ZD 7155 hydrochloride and losartan, prepared for intravenous administration.
-
Challenge Agent: Angiotensin II, prepared for intravenous infusion.
-
Blood Pressure Monitoring Equipment: Catheters implanted in a carotid artery for direct blood pressure measurement, connected to a pressure transducer and recording system.
Procedure:
-
Animal Preparation: Surgically implant catheters into the carotid artery and jugular vein of the rats for blood pressure measurement and drug administration, respectively. Allow the animals to recover from surgery.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) of the conscious, unrestrained rats.
-
Potency Assessment:
-
Administer a bolus intravenous dose of either ZD 7155 or losartan.
-
After a set time (e.g., 15 minutes), infuse angiotensin II intravenously at a dose known to produce a consistent pressor response.
-
Measure the increase in MAP in response to the angiotensin II infusion.
-
Compare the inhibition of the angiotensin II-induced pressor response between the different doses of ZD 7155 and losartan to determine their relative potency. A 10-fold higher potency for ZD 7155 means that a 10-times lower dose is needed to produce the same level of inhibition as losartan.[5][6]
-
-
Duration of Action Assessment:
-
Administer a single intravenous dose of ZD 7155.
-
At various time points after administration (e.g., 1, 4, 8, 12, and 24 hours), challenge the animals with an intravenous infusion of angiotensin II.
-
Measure the pressor response to angiotensin II at each time point.
-
The duration of action is defined as the time for which the antagonist significantly suppresses the angiotensin II-induced pressor response.[5]
-
Signaling Pathway and Experimental Workflow
Caption: AT1 Receptor Signaling Pathway and Point of Inhibition.
Caption: Workflow for Comparing Potency and Duration of Action.
References
- 1. biomedres.us [biomedres.us]
- 2. Voluntary Exercise Prevents Hypertensive Response Sensitization Induced by Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methodology to determine duration of action for antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for evaluating the duration of action of once-daily antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressor and subpressor angiotensin II administration. Two experimental models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ZD 7155 and Other AT1 Receptor Blockers for Researchers
This guide provides a detailed comparison of the experimental AT1 receptor antagonist ZD 7155 with other widely studied and clinically approved AT1 receptor blockers (ARBs). The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to AT1 Receptor Blockade
The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular homeostasis.[1][2] Its activation by angiotensin II triggers a cascade of signaling events leading to vasoconstriction, inflammation, and cellular growth.[3][4] AT1 receptor blockers (ARBs), also known as sartans, are a class of drugs that selectively antagonize the AT1 receptor, thereby mitigating these effects. This guide focuses on ZD 7155, a potent and selective AT1 receptor antagonist, and compares its pharmacological profile with other established ARBs such as losartan, valsartan, irbesartan, candesartan, olmesartan, and telmisartan.[5][6]
Comparative Performance Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for comparing the performance of ZD 7155 and other ARBs.
Table 1: In Vitro Binding Affinities of AT1 Receptor Blockers
| Compound | Receptor Source | Radioligand | IC50 (nM) | K_d_ (nM) | Citation(s) |
| ZD 7155 | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 3 to 4 | - | [5] |
| Losartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 20 | - | [7] |
| EXP3174 (active metabolite of Losartan) | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | - | - | [2] |
| Valsartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 44.9 | - | [8] |
| Irbesartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 15.8 | - | [8] |
| Candesartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | - | - | [9][10] |
| Olmesartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 6.7 | - | [8] |
| Telmisartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 5.1 | - | [8] |
| Azilsartan | Human AT1 | ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II | 2.6 | - | [8] |
Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell source of the receptors.
Table 2: Comparative In Vivo Efficacy - Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) | Citation(s) |
| ZD 7155 | 1.082 µmol/kg | Intravenous | Significant antihypertensive effect | ~24 | [6] |
| Losartan | 6.495 µmol/kg | Intravenous | Significant antihypertensive effect | Shorter than ZD 7155 | [6] |
| Losartan | 10 mg/kg/day | Oral (in drinking water) | ~19% reduction in MAP in obesity-prone rats | - | [11] |
| Telmisartan | 10 mg/kg | Oral | Altered blood pressure response during tilt test | - | [12] |
| Losartan | 10 mg/kg | Oral | Altered blood pressure response during tilt test | - | [12] |
Note: Direct comparative studies with ZD 7155 and a wider range of ARBs under the same experimental conditions are limited in the public domain.
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathways
Activation of the AT1 receptor by angiotensin II initiates a complex network of intracellular signaling cascades. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways, which are often interconnected. The following diagrams illustrate these key pathways.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cardiovascular reactivity after blockade of angiotensin AT1 receptors in the experimental model of tilting test in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ZD 7155: A Comparative Guide to its AT1 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of ZD 7155's selectivity for the Angiotensin II Type 1 (AT1) receptor. Through a detailed comparison with other angiotensin receptor blockers (ARBs) and supported by experimental data, this document serves as a vital resource for understanding the pharmacological profile of this potent antagonist.
ZD 7155 is a potent, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) and a primary regulator of blood pressure.[1][2] Its high affinity and selectivity for the AT1 receptor over the AT2 receptor are crucial for its therapeutic efficacy in managing hypertension and other cardiovascular diseases. This guide delves into the experimental validation of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
At a Glance: ZD 7155's Superior Potency
Experimental evidence consistently demonstrates that ZD 7155 is a highly potent AT1 receptor antagonist, significantly more so than the first clinically approved ARB, Losartan. In conscious spontaneously hypertensive rats (SHR), ZD 7155 was found to be approximately ten times more potent than Losartan in suppressing the pressor response to Angiotensin II.[3] This heightened potency is a key characteristic that distinguishes ZD 7155 within the class of ARBs.
Quantitative Comparison of Receptor Binding Affinity
The cornerstone of validating a receptor antagonist's selectivity is the direct comparison of its binding affinity for its target receptor versus other related receptors. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher binding affinity.
Table 1: AT1 Receptor Binding Affinity of ZD 7155 and Comparator Compounds
| Compound | Receptor | Parameter | Value (nM) | Species/Tissue |
| ZD 7155 | AT1 | IC50 | 3.8 | Guinea pig adrenal gland membranes |
| Losartan | AT1 | IC50 | 20 | Not Specified |
| Losartan Carboxylic Acid (EXP3174) | Human AT1 | Ki | 0.67 | Human |
| Valsartan | AT1 | - | - | - |
| Candesartan | AT1 | - | - | - |
Note: A direct Ki or IC50 value for ZD 7155 at the AT2 receptor is not available in the reviewed literature. The high selectivity of ARBs for the AT1 receptor is a well-established class effect, with affinities for the AT1 receptor being 10,000 to 30,000 times greater than for the AT2 receptor.[4]
Functional Antagonism: A Measure of In-Tissue Efficacy
Beyond binding affinity, functional assays are critical to determine how an antagonist performs in a physiological context. These assays measure the ability of the antagonist to inhibit the biological response to an agonist, such as Angiotensin II-induced vasoconstriction. The potency of a competitive antagonist is often expressed as a pA2 value, while insurmountable (non-competitive) antagonism can be represented by a pD'2 value. A higher value in either case indicates greater antagonist potency.
A study on isolated rat tail artery provided the following functional antagonism data for ZD 7155 and other ARBs.
Table 2: Functional Antagonism of ZD 7155 and Other ARBs at Pre- and Postjunctional AT1 Receptors in Rat Tail Artery
| Compound | Antagonism Type | Prejunctional pA2/pD'2 | Postjunctional pA2/pD'2 |
| ZD 7155 | Non-competitive | 7.98 (pD'2) | 9.01 (pD'2) |
| Losartan | Competitive | 6.50 (pA2) | 8.52 (pA2) |
| Candesartan | Non-competitive | 8.71 (pD'2) | 10.62 (pD'2) |
| Eprosartan | Competitive | 8.08 (pA2) | 8.22 (pA2) |
Data from a study on rat tail artery.
These results indicate that ZD 7155, similar to Candesartan, exhibits non-competitive (insurmountable) antagonism at both pre- and postjunctional AT1 receptors in this tissue. Insurmountable antagonists, once bound, are not easily displaced by increasing concentrations of the agonist, which can contribute to a longer duration of action.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from guinea pig adrenal glands, which are rich in AT1 receptors.
-
Radioligand: [¹²⁵I]-Angiotensin II, a high-affinity radiolabeled agonist for angiotensin receptors.
-
Competitor: ZD 7155 hydrochloride.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize guinea pig adrenal glands in a cold buffer and centrifuge to isolate the membrane fraction containing the AT1 receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-Angiotensin II) and the membrane preparation to each well.
-
Competition: Add increasing concentrations of ZD 7155 to the wells. For determining non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to a set of wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of ZD 7155. The IC50 value, the concentration of ZD 7155 that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Functional Antagonism Assay: Angiotensin II-Induced Vasoconstriction in Rat Aorta
Objective: To determine the functional antagonist properties (pA2 or pD'2) of ZD 7155 by measuring its effect on Angiotensin II-induced contraction of isolated rat aortic rings.
Materials:
-
Tissue: Thoracic aorta from male Wistar rats.
-
Agonist: Angiotensin II.
-
Antagonist: ZD 7155 hydrochloride.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Organ Bath System: Isolated tissue baths with force transducers to measure isometric tension.
-
Data Acquisition System: To record and analyze the contractile responses.
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of approximately 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths filled with PSS under a resting tension of 1.5-2 g. Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.
-
Cumulative Concentration-Response Curve to Angiotensin II (Control): After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of Angiotensin II to the organ bath in a cumulative manner to obtain a control concentration-response curve.
-
Antagonist Incubation: Wash the tissues thoroughly and incubate them with a specific concentration of ZD 7155 for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve to Angiotensin II (in the presence of ZD 7155): In the continued presence of ZD 7155, repeat the cumulative addition of Angiotensin II to generate a concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with at least two other concentrations of ZD 7155.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of ZD 7155. The DR is the ratio of the EC50 of Angiotensin II in the presence of the antagonist to the EC50 of Angiotensin II in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of ZD 7155 on the x-axis.
-
For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1, and the x-intercept provides the pA2 value.
-
For an insurmountable antagonist like ZD 7155, where the maximal response to the agonist is depressed, a pD'2 value can be calculated from the EC50 of the antagonist's inhibitory effect.
-
Signaling Pathways and Mechanism of Action
The binding of Angiotensin II to the AT1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in cellular responses like vasoconstriction. ZD 7155 acts by competitively blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this entire signaling cascade.
Conclusion
The available experimental data robustly validates ZD 7155 as a potent and highly selective AT1 receptor antagonist. Its superior potency compared to early ARBs like Losartan, combined with its insurmountable antagonist properties, underscores its potential for effective and sustained blockade of the renin-angiotensin system. While a direct quantitative comparison of its binding affinity at AT1 versus AT2 receptors would further solidify the understanding of its selectivity profile, the existing body of evidence strongly supports its classification as a selective AT1 antagonist. This guide provides researchers and drug development professionals with the foundational knowledge and detailed methodologies to confidently assess and utilize ZD 7155 in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Candesartan: An Analysis of Precursors and Methodologies
An examination of synthetic pathways for the angiotensin II receptor blocker, candesartan, reveals a variety of precursors and methodologies. While ZD 7155 hydrochloride has been investigated as an angiotensin II receptor type 1 (AT1) antagonist, it is not a precursor in the synthesis of candesartan. This guide provides a comparative analysis of established synthesis routes to candesartan, focusing on key intermediates, reaction efficiency, and experimental protocols to inform researchers, scientists, and drug development professionals.
Candesartan cilexetil, the prodrug of candesartan, is a widely used pharmaceutical for the treatment of hypertension. Its synthesis has been approached through several routes, each with distinct starting materials and intermediate compounds. A common strategy involves the construction of the benzimidazole core, followed by the introduction of the biphenyl tetrazole moiety.
Comparative Analysis of Candesartan Synthesis Routes
The following table summarizes key quantitative data from different synthetic routes to candesartan, highlighting the efficiency of various chemical transformations.
| Route | Key Intermediate | Key Reaction Step | Reagents | Yield (%) | Purity (%) | Reference |
| Route 1 | Methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate | Catalytic Hydrogenation | Raney Nickel, H₂ (10 bar) | 81 | Not Specified | [1][2] |
| Route 2 | 2-ethoxy-1-[[2'-(N'-trityl)-tetrazole-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-(cyclohexyloxycarbonyloxy)ethyl ester | Deprotection | Toluene, Methanol | 87 | 98.3 | [3] |
| Route 3 | Trityl candesartan cilexetil | Deprotection | HCl in Methanol | 98 | Not Specified | [4] |
Experimental Protocols
Route 1: Synthesis of a Key Candesartan Intermediate
This protocol describes the synthesis of methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, a key intermediate in one of the manufacturing processes for candesartan cilexetil.[1][2]
Step 1: N-Alkylation and Rearrangement
Methyl N,3-dinitroanthranilate is N-alkylated with 4'-bromomethyl-biphenyl-2-nitrile. The subsequent migration of the nitro group is induced by acidic treatment, leading to a mixture of 3- and 5-nitro derivatives.[2]
Step 2: Catalytic Reduction
A 3:1 mixture of methyl 3- and 5-nitro-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate (34.9 g, 0.09 mol) in THF (177 mL) is hydrogenated in the presence of Raney nickel (∼10 g) at room temperature under a hydrogen pressure of 10 bar.[5] Following the reaction, the mixture is filtered and concentrated. The resulting primary product is a 5:1 mixture of the hydrochlorides of the corresponding phenylenediamines.[2] This intermediate can then be cyclized to form the benzimidazole ring of candesartan.
Route 2: Deprotection to Yield Candesartan Cilexetil
This protocol outlines the final deprotection step to yield candesartan cilexetil from its trityl-protected precursor.[3]
Reaction:
A solution of 70g of 2-ethoxy-1-[[2'-(N'-trityl)-tetrazole-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-(cyclohexyloxycarbonyloxy)ethyl ester in 350ml of toluene and 700ml of methanol is refluxed for 2 hours. The reaction mixture is then concentrated. 150ml of toluene and 15ml of methanol are added to induce crystallization. The resulting solid is collected by suction filtration to yield 43.6g of candesartan cilexetil crude product (87% yield, 98.3% purity).[3]
Visualizing the Synthesis and Mechanism of Action
Synthetic Pathway to Candesartan
The following diagram illustrates a common synthetic route to candesartan, highlighting the key transformations involved in the formation of the final active pharmaceutical ingredient.
References
A Comparative Analysis of the Antihypertensive Effects of ZD 7155 and Losartan
This guide provides a detailed comparison of the pharmacological properties and antihypertensive effects of two angiotensin II type 1 (AT1) receptor antagonists: ZD 7155 and the widely prescribed drug, losartan. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both ZD 7155 and losartan exert their blood pressure-lowering effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors to mediate its effects, which include vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, both ZD 7155 and losartan effectively counteract these effects, leading to vasodilation and a reduction in blood pressure.
Comparative Efficacy in Blood Pressure Reduction
Experimental data from preclinical and clinical studies demonstrate the antihypertensive efficacy of both ZD 7155 and losartan.
Preclinical Data: Studies in Rats
A key comparative study in conscious normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) revealed that ZD 7155 is a more potent AT1 receptor antagonist than losartan. In conscious SD rats, ZD 7155 was found to be approximately ten times more potent than losartan in suppressing the pressor response to angiotensin II.[1] Furthermore, ZD 7155 exhibited a prolonged duration of action, suppressing the angiotensin II-induced pressor response for about 24 hours.[1] In SHRs, both compounds demonstrated a significant antihypertensive effect.[1]
Another study in two-kidney, one-clip Goldblatt hypertensive rats showed that oral administration of ZD 7155 led to a rapid and sustained reduction in blood pressure for up to 48 hours.[2] In a separate investigation, ZD 7155 was shown to decrease systolic blood pressure by 16 mmHg in Sprague-Dawley rats.[3]
| Compound | Animal Model | Dose | Route | Effect on Blood Pressure | Reference |
| ZD 7155 | Conscious SD Rats | 1.082 µmol/kg (0.51 mg/kg) | IV Bolus | ~10x more potent than losartan in suppressing Ang II pressor response | [1] |
| Losartan | Conscious SD Rats | 2.165 and 6.495 µmol/kg (1.0 and 3.0 mg/kg) | IV Bolus | Competitive antagonist of Ang II pressor response | [1] |
| ZD 7155 | Conscious SHRs | 1.082 µmol/kg | IV Bolus | Significant antihypertensive effect | [1] |
| Losartan | Conscious SHRs | 6.495 µmol/kg | IV Bolus | Significant antihypertensive effect | [1] |
| ZD 7155 | Goldblatt Hypertensive Rats | 3 mg/kg | Oral | Rapid and sustained BP reduction for up to 48h | [2] |
| ZD 7155 | Sprague-Dawley Rats | Not specified | In vivo | Decreased systolic BP by 16 mmHg | [3] |
Clinical Data: Studies with Losartan in Humans
Extensive clinical trials have established the efficacy of losartan in treating hypertension in humans. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, a large-scale clinical trial, demonstrated that a losartan-based treatment regimen effectively reduced blood pressure in hypertensive patients with left ventricular hypertrophy.[4][5][6] In this trial, blood pressure fell by an average of 30.2/16.6 mmHg in the losartan group.[4][5]
Dose-ranging studies have shown that losartan at doses of 50 mg to 150 mg once daily produces significant reductions in both systolic and diastolic blood pressure compared to placebo.[7] Specifically, after 8 weeks of treatment, 50 mg of losartan led to a mean reduction of 13.0/10.1 mmHg in supine systolic/diastolic pressure.[7]
| Trial | Patient Population | Treatment | Duration | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| LIFE Study | Hypertensive patients with LVH | Losartan-based therapy | 4.8 years (average) | 30.2 / 16.6 mmHg | [4][5] |
| Dose-Ranging Study | Mild to moderate essential hypertension | Losartan 50 mg once daily | 8 weeks | 13.0 / 10.1 mmHg (supine) | [7] |
| Dose-Ranging Study | Mild to moderate essential hypertension | Losartan 100 mg once daily | 8 weeks | 8.9 / 9.9 mmHg (supine) | [7] |
| Dose-Ranging Study | Mild to moderate essential hypertension | Losartan 150 mg once daily | 8 weeks | 10.5 / 9.7 mmHg (supine) | [7] |
Experimental Protocols
Animal Studies: Comparative Cardiovascular Effects in Rats
The following protocol was adapted from a study comparing ZD 7155 and losartan in conscious normotensive and hypertensive rats.[1]
-
Animal Models: Male normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) were used.
-
Surgical Preparation: Under anesthesia, catheters were implanted into the abdominal aorta via the femoral artery for direct blood pressure measurement and into the abdominal vena cava via the femoral vein for drug administration.
-
Experimental Procedure:
-
After a recovery period, conscious rats were placed in experimental cages.
-
Arterial blood pressure and heart rate were continuously recorded.
-
A baseline period was established before any infusions.
-
Angiotensin II was infused intravenously at varying doses to establish a dose-response curve for its pressor effect.
-
ZD 7155 or losartan was administered as an intravenous bolus at specified doses.
-
The angiotensin II infusion protocol was repeated at various time points after antagonist administration to determine the potency and duration of the blockade.
-
-
Data Analysis: The inhibitory effects of ZD 7155 and losartan on the angiotensin II-induced pressor responses were calculated and compared. The antihypertensive effects in SHRs were determined by measuring the reduction in mean arterial pressure from baseline.
Conclusion
Both ZD 7155 and losartan are effective antagonists of the angiotensin II type 1 receptor, leading to a reduction in blood pressure. Preclinical evidence suggests that ZD 7155 is a more potent and longer-acting antagonist than losartan in rat models of hypertension. Losartan has been extensively studied in humans and is a well-established therapeutic agent for hypertension. The data presented in this guide provides a basis for further research and development in the field of AT1 receptor antagonists.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Losartan Intervention for Endpoint Reduction (LIFE) Trial—Have Angiotensin‐Receptor Blockers Come of Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan Intervention For Endpoint reduction in hypertension (LIFE) study - American College of Cardiology [acc.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
ZD 7155 Demonstrates Potent and Sustained AT1 Receptor Blockade in Preclinical Models, Outperforming Early Sartans
For Immediate Release
A comprehensive review of preclinical data reveals that ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, exhibits superior potency and a longer duration of action compared to the prototypical sartan, losartan. As a precursor to the clinically used candesartan, ZD 7155's pharmacological profile in various in vitro and in vivo models underscores its significant potential in the development of antihypertensive therapies. This guide provides a detailed comparison of ZD 7155 with other key sartans, supported by experimental data from preclinical studies.
In Vitro Receptor Binding Affinity: A Quantitative Comparison
The cornerstone of a sartan's efficacy lies in its affinity for the AT1 receptor. Preclinical studies utilizing radioligand binding assays have quantified the binding affinities of ZD 7155 and other sartans, providing a basis for their comparative potency.
ZD 7155 displaces [¹²⁵I]-angiotensin II binding with a half-maximal inhibitory concentration (IC50) of 3.8 nM in guinea pig adrenal gland membranes. While direct comparative studies under identical conditions are limited, the available data consistently position ZD 7155 and its active metabolite, candesartan, as having among the highest binding affinities for the AT1 receptor.
| Compound | Binding Affinity (pKi) | Species/Tissue | Reference |
| ZD 7155 (Candesartan) | 8.61 ± 0.21 | COS-7 cells expressing human AT1 receptor | [1] |
| Telmisartan | 8.19 ± 0.04 | COS-7 cells expressing human AT1 receptor | [1] |
| Valsartan | 7.65 ± 0.12 | COS-7 cells expressing human AT1 receptor | [1] |
| Losartan | 7.17 ± 0.07 | COS-7 cells expressing human AT1 receptor | [1] |
| EXP 3174 (active metabolite of Losartan) | - | - | - |
| Irbesartan | - | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Further studies have characterized the dissociation kinetics of various sartans from the AT1 receptor, providing insights into their duration of action.
| Compound | Dissociation Half-life from Human AT1 Receptor (minutes) | Reference |
| Telmisartan | 213 | [2] |
| Olmesartan | 166 | [2] |
| Candesartan (from ZD 7155) | 133 | [2] |
| EXP3174 (active metabolite of Losartan) | 81 | [2] |
| Valsartan | 70 | [2] |
| Losartan | 67 | [2] |
These data indicate that candesartan, the active form of ZD 7155, possesses a strong and persistent binding to the AT1 receptor, contributing to its long-lasting therapeutic effects observed in vivo.[3]
In Vivo Antihypertensive Efficacy: Head-to-Head in Preclinical Models
The superior in vitro binding affinity of ZD 7155 translates into potent and sustained antihypertensive effects in preclinical models of hypertension.
Angiotensin II-Induced Pressor Response
In conscious normotensive Sprague-Dawley (SD) rats, ZD 7155 was found to be approximately ten times more potent than losartan in suppressing the pressor response induced by an infusion of angiotensin II.[4] A single intravenous bolus dose of ZD 7155 (1.082 μmol/kg) was capable of suppressing this response for about 24 hours.[4]
Spontaneously Hypertensive Rats (SHR)
In conscious spontaneously hypertensive rats (SHRs), both ZD 7155 and losartan demonstrated significant antihypertensive effects when administered intravenously.[4]
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
Oral administration of ZD 7155 (3 mg/kg) to two-kidney, one-clip (2K1C) Goldblatt hypertensive rats resulted in a rapid and sustained reduction in blood pressure for up to 48 hours.[5] This antihypertensive effect was accompanied by a sustained inhibition of angiotensin II receptor binding in key target organs such as the aorta, kidney, and adrenal gland.[5] Furthermore, increasing doses of ZD 7155 led to a dose-dependent decrease in blood pressure.[5]
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver, guinea pig adrenal gland, or cell lines transfected with the human AT1 receptor).[6]
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Test compounds (ZD 7155 and other sartans) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To assess the antihypertensive effect of test compounds in conscious, unrestrained rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive models (e.g., 2K1C Goldblatt rats).
-
Test compounds (ZD 7155 and other sartans) formulated for the desired route of administration (e.g., intravenous, oral).
-
Implantable telemetry system or indwelling arterial catheter for direct blood pressure measurement.
-
Data acquisition system.
Procedure:
-
Surgically implant a telemetry transmitter or an arterial catheter into the abdominal aorta or carotid artery of the rats under anesthesia.
-
Allow the animals to recover from surgery for a specified period.
-
Record baseline blood pressure and heart rate for a control period.
-
Administer the test compound or vehicle to the rats.
-
Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 24-48 hours).
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of the test compound compared to vehicle control.
Signaling Pathways and Experimental Workflows
The binding of angiotensin II to its AT1 receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth. Angiotensin II receptor blockers, such as ZD 7155, competitively inhibit this binding, thereby blocking these downstream effects.
Caption: Simplified AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.
Caption: General Experimental Workflow for Preclinical Comparison.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of ZD 7155 and Newer Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ZD 7155, an early-generation Angiotensin II Receptor Blocker (ARB), with newer agents in the same class. The data presented is compiled from various preclinical studies to offer a quantitative and methodological overview for research and development purposes.
Introduction to ZD 7155 and the Evolution of ARBs
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It functions as a competitive antagonist, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key actions in the Renin-Angiotensin-Aldosterone System (RAAS) that regulate blood pressure. Historically, ZD 7155 is significant as it is a precursor to the clinically approved drug, Candesartan. Since the development of early ARBs like ZD 7155 and the first-in-class Losartan, newer agents such as Olmesartan, Telmisartan, and Azilsartan have been introduced, offering distinct pharmacological profiles.[1][2] This guide focuses on comparing the preclinical metrics of these molecules to evaluate their relative efficacy.
Quantitative Comparison of ARB Efficacy
The following tables summarize key preclinical data for ZD 7155 and a selection of newer ARBs. Given that ZD 7155 is a precursor to Candesartan and direct comparative data for ZD 7155 against all newer ARBs is limited, Candesartan is used as a primary reference point for the newer agents.
Table 1: Comparative In Vitro Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) for each ARB against the AT1 receptor. Lower values indicate higher binding affinity.
| Compound | IC50 / Ki (nM) | Species/Tissue Source | Reference |
| ZD 7155 | ~3.8 (IC50) | Guinea Pig Adrenal Gland | [1] |
| Losartan | ~20-100 (Ki) | Various | [3] |
| Candesartan | ~0.3-1.0 (Ki) | Human AT1 Receptor | [4] |
| Olmesartan | ~1-10 (Ki) | Human AT1 Receptor | [4][5] |
| Telmisartan | ~3-9 (Ki) | Human AT1 Receptor | [4][6] |
| Azilsartan | ~1-2 (IC50) | Human AT1 Receptor | [4][7] |
Table 2: Comparative In Vivo Antihypertensive Efficacy in Animal Models
This table summarizes the observed reduction in blood pressure in spontaneously hypertensive rats (SHR) or other relevant rodent models following oral administration of the ARBs.
| Compound | Animal Model | Dose Range (mg/kg) | Max. Blood Pressure Reduction (mmHg) | Duration of Action | Reference |
| ZD 7155 | Renal Hypertensive Rat | 0.1 - 10 | 25 - 70 | > 24 hours | [8] |
| Losartan | SHR | 1 - 10 | ~20 - 30 | ~12 hours | [2] |
| Candesartan | SHR | 0.1 - 1 | ~30 - 50 | > 24 hours | [8] |
| Olmesartan | SHR | 1 | ~40 | > 24 hours | [9] |
| Telmisartan | SHR | 1 - 3 | ~30 - 40 | > 24 hours | [6] |
| Azilsartan | SHR | 0.1 - 1 | ~40 - 50 | > 24 hours | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standardized protocols for the key experiments cited in this guide.
AT1 Receptor Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (IC50 or Ki) of a test compound for the Angiotensin II Type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal glands or cells recombinantly expressing the human AT1 receptor). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled test compound (e.g., ZD 7155 or a newer ARB).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the in vivo antihypertensive efficacy and duration of action of a test compound.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model that genetically develops hypertension. Other models, such as renal hypertensive rats (e.g., two-kidney, one-clip), can also be utilized.[8]
-
Compound Administration: The test compound is administered orally (p.o.) via gavage at various doses. A vehicle control group is included in each study.
-
Blood Pressure Monitoring:
-
Invasive Method (Direct): For continuous and precise measurements, a catheter is surgically implanted into the carotid or femoral artery of the anesthetized rat. This catheter is connected to a pressure transducer, which records blood pressure and heart rate.[8]
-
Non-Invasive Method (Indirect): The tail-cuff method is a common non-invasive technique. The rat is placed in a restrainer, and a small cuff is placed around its tail to measure systolic blood pressure.[10]
-
-
Data Collection: Blood pressure is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. Dose-response curves can be generated to determine the potency of the compound.
Visualizing Mechanisms and Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the RAAS pathway and the point of intervention for Angiotensin Receptor Blockers.
Experimental Workflow for In Vivo Antihypertensive Efficacy
The following diagram outlines the typical workflow for assessing the antihypertensive effects of an ARB in a preclinical animal model.
Conclusion
The preclinical data indicates that while ZD 7155 is a potent AT1 receptor antagonist, significantly more so than the first-in-class ARB Losartan, the newer generation of ARBs, including Candesartan, Olmesartan, and Azilsartan, exhibit even greater binding affinities and, in many cases, more profound and sustained antihypertensive effects in animal models.[2][4][7][9] The evolution of this drug class has been marked by improvements in pharmacological properties, such as tighter receptor binding and longer duration of action, which are key determinants of clinical efficacy. This comparative guide, based on available preclinical evidence, serves as a valuable resource for researchers in the ongoing development of novel antihypertensive therapies.
References
- 1. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antihypertensive efficacy of olmesartan: comparison with other angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological and clinical profile of telmisartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical and clinical experience of telmisartan in cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Female spontaneously hypertensive rats are more dependent on ANG (1-7) to mediate effects of low-dose AT1 receptor blockade than males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Comparative Analysis of its Cross-Reactivity with Angiotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of ZD 7155 with various angiotensin receptors. ZD 7155, a potent and selective non-peptide antagonist, primarily targets the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system and a critical regulator of blood pressure and cardiovascular homeostasis. Understanding its selectivity is paramount for its application in research and as a potential therapeutic agent. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of relevant signaling pathways and workflows.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of ZD 7155 is demonstrated by its differential binding affinities for the AT1 and AT2 receptors. The following table summarizes the available quantitative data from competitive radioligand binding assays.
| Compound | Receptor | Parameter | Value (nM) | Tissue/Cell Line | Radioligand |
| ZD 7155 | AT1 | IC50 | 3.8 | Guinea pig adrenal gland membranes | [125I]-angiotensin II |
| ZD 7155 | AT1 | pD'2 | 9.01 | Rat tail artery (postjunctional) | - |
| ZD 7155 | AT1 | pD'2 | 7.98 | Rat tail artery (prejunctional) | - |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. pD'2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Functional Antagonism: Inhibition of AT1 Receptor Signaling
The antagonistic properties of ZD 7155 are not only evident in binding assays but also in functional assays that measure the downstream effects of receptor activation. A key signaling event following AT1 receptor activation is the mobilization of intracellular calcium.
| Compound | Assay | Parameter | Value (nM) | Cell Line | Agonist |
| ZD 7155 | Calcium Mobilization | IC50 | 3 - 4[1] | COS-1 cells expressing AT1R | Angiotensin II (100 nM) |
These results demonstrate that ZD 7155 effectively blocks the functional response to angiotensin II at concentrations consistent with its binding affinity for the AT1 receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of a test compound like ZD 7155 for angiotensin receptors.
Objective: To determine the IC50 value of ZD 7155 for the AT1 and AT2 receptors.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the target angiotensin receptor subtype (e.g., guinea pig adrenal glands for AT1, or a cell line specifically overexpressing AT1 or AT2).
-
Radioligand: [125I]-angiotensin II or other suitable radiolabeled ligand.
-
Unlabeled ZD 7155 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its K_d_ value).
-
Increasing concentrations of unlabeled ZD 7155 (for the competition curve) or buffer (for total binding).
-
A high concentration of a known non-selective angiotensin receptor antagonist (e.g., unlabeled angiotensin II) to determine non-specific binding.
-
-
Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure to measure the antagonistic effect of ZD 7155 on angiotensin II-induced calcium mobilization.
Objective: To determine the IC50 of ZD 7155 for the inhibition of angiotensin II-induced calcium release.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1, CHO, or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
ZD 7155 at various concentrations.
-
Angiotensin II (agonist).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution in the assay buffer.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Wash: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Incubation: Add different concentrations of ZD 7155 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a fixed concentration of angiotensin II (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Immediately begin recording the fluorescence intensity over time (kinetic read) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100% activation) and the response in the absence of the agonist (0% activation).
-
Plot the percentage of inhibition against the logarithm of the ZD 7155 concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Workflow for Calcium Mobilization Assay.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
ZD 7155 exerts its effects by blocking the canonical signaling pathway of the AT1 receptor. Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This initiates a cascade of intracellular events.
AT1 Receptor Signaling Pathway.
The binding of angiotensin II to the AT1 receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including vasoconstriction, inflammation, and cellular growth and proliferation. ZD 7155, by competitively blocking the binding of angiotensin II to the AT1 receptor, effectively inhibits this entire signaling cascade.
Conclusion
The available data strongly indicate that ZD 7155 is a potent and highly selective antagonist for the angiotensin II type 1 (AT1) receptor. Its high affinity in binding assays and its efficacy in functional assays underscore its specificity for this receptor subtype. While direct quantitative data for its interaction with the AT2 receptor is limited in publicly accessible literature, the established pharmacology of angiotensin receptor blockers suggests a significantly lower affinity for AT2 and other receptor subtypes. For researchers investigating the renin-angiotensin system, ZD 7155 serves as a valuable tool for specifically probing the physiological and pathological roles of the AT1 receptor. Further studies are warranted to precisely quantify its cross-reactivity profile across a broader range of angiotensin and other receptors.
References
A Comparative Guide: ZD 7155 (hydrochloride) vs. Peptide AT1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide Angiotensin II Type 1 (AT1) receptor antagonist, ZD 7155 (hydrochloride), and traditional peptide-based AT1 antagonists. The objective is to present a clear, data-driven analysis of their respective performance characteristics, supported by experimental evidence.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with the octapeptide Angiotensin II (Ang II) as its primary effector. Ang II exerts its potent vasoconstrictor and salt-retaining effects primarily through the AT1 receptor, a G protein-coupled receptor (GPCR). Consequently, blockade of the AT1 receptor is a cornerstone therapeutic strategy for managing hypertension and other cardiovascular diseases.
For decades, peptide-based antagonists, such as Saralasin ([Sar¹, Ala⁸]-Angiotensin II), were instrumental in elucidating the physiological roles of the RAS. However, their clinical utility was limited by poor oral bioavailability and partial agonist activity. This led to the development of non-peptide antagonists, or "sartans," offering improved pharmacokinetic profiles. ZD 7155 (hydrochloride) is a potent and selective non-peptide AT1 receptor antagonist that has been a valuable research tool in cardiovascular pharmacology.
This guide will compare ZD 7155 with peptide AT1 antagonists, focusing on their binding affinity, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Data Presentation
Table 1: Comparative Binding Affinities for the AT1 Receptor
| Compound | Type | IC50 (nM) | Ki (nM) | Receptor Source | Reference |
| ZD 7155 (hydrochloride) | Non-peptide Antagonist | 3.8 | Not explicitly stated | Guinea pig adrenal gland membranes | [1] |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Peptide Antagonist | Not explicitly stated | 0.32 (for 74% of sites), 2.7 (for remaining sites) | Rat liver membrane preparation | [2][3] |
| [Sar¹, Ile⁸]-Angiotensin II | Peptide Antagonist | Not explicitly stated | Kd = 1.2 | Ovine tissues | [4] |
| [Sar¹, Gly⁸]-Angiotensin II | Peptide Antagonist | Not explicitly stated | 1.36 - 1.40 | Rat adrenal and liver | [5] |
Note: Ki and Kd values are measures of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Comparator | Reference |
| ZD 7155 (hydrochloride) | Conscious Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg | Intravenous bolus | Significant antihypertensive effect | Losartan (6.495 µmol/kg) | [6][7] |
| ZD 7155 (hydrochloride) | Conscious Sprague-Dawley Rats | 1.082 µmol/kg | Intravenous bolus | Suppressed Ang II-induced pressor response for ~24h | Losartan | [6][7] |
| Saralasin | Rats with acute Ang II-dependent hypertension | Infusion | Intravenous | More pronounced fall in BP compared to chronic model | Chronic renal hypertension model | [8] |
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathway and Antagonist Intervention
The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade, primarily through the Gq/11 pathway, leading to vasoconstriction and other physiological effects. Both ZD 7155 and peptide antagonists competitively block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.
Caption: AT1 Receptor Signaling and Antagonist Blockade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A typical workflow for a competitive binding assay to determine the Ki of an AT1 antagonist is depicted below.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of ZD 7155 and peptide antagonists for the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK293 cells) or tissues with high AT1 receptor density (e.g., rat liver, guinea pig adrenal gland).[1][2]
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.[4]
-
Test Compounds: ZD 7155 (hydrochloride) and a peptide antagonist (e.g., Saralasin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (ZD 7155 or peptide antagonist).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the antihypertensive efficacy of ZD 7155 and peptide antagonists.
Materials:
-
Animals: Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Sprague-Dawley).[6][7]
-
Test Compounds: ZD 7155 (hydrochloride) and a peptide antagonist (e.g., Saralasin), dissolved in a suitable vehicle (e.g., saline).
-
Angiotensin II (for pressor response studies).
-
Anesthetic (if applicable, though conscious animal models are often preferred).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
Procedure:
-
Animal Preparation:
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under anesthesia.
-
Allow the animals to recover from surgery before the experiment.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.
-
Allow the animal to acclimatize to the experimental setup to obtain a stable baseline blood pressure reading.
-
-
Drug Administration:
-
Data Recording and Analysis:
-
Record blood pressure and heart rate continuously before, during, and after drug administration.
-
For pressor response studies, administer Angiotensin II at various doses before and after antagonist administration to assess the degree of blockade.
-
Calculate the change in mean arterial pressure (MAP) from baseline at different time points after drug administration.
-
Compare the magnitude and duration of the antihypertensive effect between ZD 7155 and the peptide antagonist.
-
Conclusion
ZD 7155 (hydrochloride) emerges as a potent and selective non-peptide AT1 receptor antagonist with high binding affinity and significant in vivo efficacy. In comparison, while peptide antagonists like Saralasin exhibit high binding affinity, their utility is often limited by factors such as partial agonism and poor oral bioavailability.
The data presented in this guide, derived from various experimental studies, highlights the distinct pharmacological profiles of these two classes of AT1 receptor antagonists. The choice between a non-peptide antagonist like ZD 7155 and a peptide-based antagonist will ultimately depend on the specific research question and experimental design. For studies requiring a highly selective, orally active antagonist with a long duration of action, ZD 7155 and other "sartans" represent a superior choice. Peptide antagonists, however, remain valuable tools for specific in vitro and in vivo experimental paradigms, particularly in structure-activity relationship studies and in understanding the nuances of receptor-ligand interactions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of ZD 7155 (hydrochloride)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Adherence to these protocols is vital for protecting personnel and the environment.
ZD 7155 (hydrochloride) is a pharmacologically active, chlorinated organic compound. Due to its biological potency and chemical properties, it requires careful handling and disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Key Properties of ZD 7155 (hydrochloride)
A summary of the key quantitative data for ZD 7155 (hydrochloride) is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 474.99 g/mol | [1][2] |
| Chemical Formula | C₂₆H₂₆N₆O·HCl | [1][2] |
| Solubility | Soluble to 10 mM in water with gentle warming. | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Desiccate at +4°C. | [1][2] |
Experimental Protocols: Disposal Procedure
The following step-by-step procedure should be followed for the safe disposal of ZD 7155 (hydrochloride).
1. Waste Identification and Classification:
-
All waste containing ZD 7155 (hydrochloride), including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be classified as hazardous chemical waste.
-
Due to its chlorinated nature, it should be segregated as halogenated organic waste.
2. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Segregation and Collection:
-
Solid Waste: Collect solid ZD 7155 (hydrochloride) and contaminated disposable items in a dedicated, properly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing ZD 7155 (hydrochloride) in a separate, leak-proof, and clearly labeled hazardous waste container for chlorinated organic liquids.
-
Do not mix with non-halogenated solvent waste.
-
Do not dispose of down the drain.[3]
-
-
Ensure waste containers are compatible with the chemical.
4. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "ZD 7155 (hydrochloride)"
-
The primary hazard(s) (e.g., "Toxic," "Pharmacologically Active Compound")
-
The date of waste accumulation
-
5. Storage:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
6. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Inform the disposal service that the waste contains a potent, pharmacologically active, chlorinated organic compound.
-
The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration by a licensed facility.[4][5][6][7][8] This process permanently destroys the toxic organic compounds.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of ZD 7155 (hydrochloride).
References
- 1. rndsystems.com [rndsystems.com]
- 2. ZD 7155 hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling ZD 7155 (hydrochloride)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of ZD 7155 (hydrochloride), a potent and selective non-peptide AT1 receptor antagonist. By adhering to these procedural steps, you can minimize risk and maintain a secure research environment.
As the toxicological properties of ZD 7155 (hydrochloride) have not been fully investigated, it is crucial to treat this compound with due care. The following recommendations are based on best practices for handling research chemicals of unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with ZD 7155 (hydrochloride), a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene, disposable | Prevents skin contact and absorption. Discard and replace immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Recommended when handling the solid compound to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures that ZD 7155 (hydrochloride) is handled safely at every stage of the research process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
Handling and Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when weighing or transferring the solid.
-
Use dedicated equipment (spatulas, glassware, etc.) and clean it thoroughly after use.
-
If heating is required for dissolution, do so gently and with adequate ventilation.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of ZD 7155 (hydrochloride) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused ZD 7155 (hydrochloride) as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of ZD 7155 (hydrochloride) in a laboratory setting.
Caption: Workflow for safe handling of ZD 7155 (hydrochloride).
By implementing these safety protocols, researchers can confidently work with ZD 7155 (hydrochloride) while prioritizing their safety and the integrity of their research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
